4'-Hydroxy Nimesulide
Beschreibung
The exact mass of the compound 4'-Hydroxy Nimesulide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Hydroxy Nimesulide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxy Nimesulide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQSKAUPPPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148803 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109032-22-6 | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 4'-Hydroxy Nimesulide
The Active Metabolite & The Toxicity Paradox
Executive Summary
4'-Hydroxy Nimesulide (M1) represents the primary biotransformation product of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1][2] While the parent compound is celebrated for its preferential COX-2 inhibition and rapid onset of analgesia, the 4'-hydroxy metabolite occupies a complex dual role in the drug's pharmacology. It retains COX-2 selectivity and exhibits superior antioxidant properties compared to the parent drug, yet it serves as the metabolic gateway to the reactive intermediates (quinone imines) implicated in idiosyncratic hepatotoxicity.
This guide provides a rigorous technical analysis of the 4'-hydroxy metabolite, dissecting its formation, pharmacodynamic profile, and its critical role in the safety-efficacy balance of sulfonanilide NSAIDs.
Part 1: Molecular Identity & Biotransformation
4'-Hydroxy Nimesulide is formed via the regioselective hydroxylation of the phenoxy ring of Nimesulide. Unlike traditional NSAIDs (carboxylates), Nimesulide and its metabolites are sulfonanilides, a structural feature that dictates their unique acidity (pKa ~6.[3]5) and COX-2 binding kinetics.[4]
The Metabolic Cascade
The biotransformation of Nimesulide is almost exclusively hepatic. The conversion to 4'-hydroxy Nimesulide is the rate-limiting step for clearance, but the subsequent oxidation of this metabolite is the critical step for toxicity.
Key Enzymatic Pathways:
-
Hydroxylation (Bioactivation I): Nimesulide is hydroxylated at the 4'-position of the phenoxy ring. This is mediated primarily by CYP2C9 and CYP3A4 .
-
Oxidation (Bioactivation II - Toxicogenic): The 4'-hydroxy metabolite (M1) is a substrate for CYP2C19 and CYP1A2 . These isoforms oxidize the catechol/aminophenol moiety to form a reactive Diiminoquinone (M2) or Quinone Imine intermediate.
-
Detoxification vs. Adduct Formation: Under normal physiology, M2 is rapidly conjugated with Glutathione (GSH). In states of GSH depletion or high oxidative stress, M2 forms covalent adducts with hepatic proteins (e.g., Albumin Cys-34), triggering immune-mediated hepatotoxicity.
Figure 1: The metabolic bioactivation pathway of Nimesulide. The formation of the 4'-hydroxy metabolite is the prerequisite for the generation of the toxic diiminoquinone intermediate.
Part 2: Pharmacodynamics & Mechanism of Action[5][6]
4'-Hydroxy Nimesulide is not merely a clearance product; it is a pharmacologically active entity that contributes to the therapeutic profile.
1. COX-2 Preferential Inhibition
Like the parent compound, 4'-hydroxy Nimesulide inhibits Cyclooxygenase-2 (COX-2) more potently than COX-1.[5]
-
Mechanism: It binds to the COX-2 active site, exploiting the larger hydrophobic side pocket (Val523 in COX-2 vs. Ile523 in COX-1).
-
Kinetics: The inhibition is time-dependent .[6][7] The sulfonanilide moiety allows the molecule to undergo a conformational change within the enzyme pocket, "locking" the enzyme in an inactive state. This slow-tight binding kinetics is characteristic of the class.
2. The Antioxidant Advantage
A distinct feature of the 4'-hydroxy metabolite is its potent antioxidant activity, which is superior to Nimesulide itself.
-
Superoxide Scavenging: Nimesulide has negligible activity against superoxide anions (
).[8] In contrast, 4'-hydroxy Nimesulide effectively scavenges (IC50 ~40 µM).[8] -
Hydroxyl Radical Scavenging: Both parent and metabolite scavenge hydroxyl radicals (
), but the metabolite acts synergistically, protecting cartilage and synovial fluid from oxidative degradation during inflammation.
Part 3: Experimental Protocols
For researchers investigating the safety or efficacy of sulfonanilide derivatives, the following protocols provide self-validating methods for assessing COX selectivity and reactive metabolite formation.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 and Selectivity Ratio of 4'-Hydroxy Nimesulide.
Reagents:
-
Recombinant Human COX-1 and COX-2 enzymes.[9]
-
Arachidonic Acid (Substrate).[9]
-
Colorimetric Peroxidase Substrate (e.g., TMPD or ABTS).
Workflow:
-
Enzyme Activation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[9] Incubate on ice for 5 minutes.
-
Inhibitor Pre-incubation (Critical Step):
-
Prepare serial dilutions of 4'-Hydroxy Nimesulide (0.01 µM to 100 µM) in DMSO.
-
Add inhibitor to the enzyme solution.
-
Validation Check: Because Nimesulide derivatives show time-dependent inhibition, incubate for 15 minutes at 25°C before adding the substrate. Failure to pre-incubate will result in artificially high IC50 values.
-
-
Reaction Initiation: Add Arachidonic Acid (final conc. 100 µM) and Colorimetric Substrate.
-
Measurement: Incubate for 2-5 minutes at 37°C. Measure absorbance at 590 nm (for TMPD).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Detect the formation of the reactive quinone imine intermediate (M2) to assess toxicity potential.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP2C19/CYP1A2.
-
NADPH Regenerating System.
-
Nucleophilic Trapping Agent: Glutathione (GSH) or N-Acetyl Cysteine (NAC).
Workflow:
-
Incubation System: Mix HLM (1 mg/mL), 4'-Hydroxy Nimesulide (10-50 µM), and GSH (5 mM) in Potassium Phosphate buffer (pH 7.4).
-
Start Reaction: Initiate with NADPH (1 mM).
-
Time Course: Incubate at 37°C for 30-60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins.
-
Analysis (LC-MS/MS):
-
Inject supernatant into LC-MS/MS.
-
Target Scan: Search for the specific mass shift corresponding to the GSH adduct (+307 Da) or NAC adduct (+163 Da).
-
Self-Validation: A control incubation without NADPH should yield zero adducts, confirming the oxidative nature of the bioactivation.
-
Part 4: Data Summary
The following table summarizes the quantitative differences between Nimesulide and its 4'-hydroxy metabolite.
| Parameter | Nimesulide (Parent) | 4'-Hydroxy Nimesulide (Metabolite) |
| Primary Target | COX-2 (Preferential) | COX-2 (Preferential) |
| COX-2 IC50 | 0.07 - 70 µM (Time-dependent) | Active (Potency < Parent) |
| COX-1 IC50 | > 100 µM | > 100 µM |
| Superoxide Scavenging | Inactive | Active (IC50 ~40 µM) |
| Hydroxyl Radical Scavenging | Active | Active |
| Metabolic Fate | Hydroxylation to M1 | Oxidation to Quinone Imine (Toxic) |
| Key CYP Isoforms | CYP2C9, CYP3A4 | CYP2C19, CYP1A2 |
References
-
Mechanism of Action & COX Selectivity
-
Warner, T. D., et al. (1999).[4] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Link
-
Vago, T., et al. (1995).[7] Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity.[6][7] Arzneimittelforschung.[7] Link
-
-
Antioxidant Properties
-
Zheng, S. X., et al. (2000). In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes.[1] Osteoarthritis and Cartilage.[1] Link
-
Maffei Facino, R., et al. (1995). Differential inhibition of superoxide, hydroxyl and peroxyl radicals by nimesulide and its main metabolite 4-hydroxynimesulide. Arzneimittelforschung.[7] Link
-
-
Metabolism & Hepatotoxicity
Sources
- 1. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of nimesulide and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential inhibition of superoxide, hydroxyl and peroxyl radicals by nimesulide and its main metabolite 4-hydroxynimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. longdom.org [longdom.org]
Pharmacological activity of 4'-Hydroxy Nimesulide
An In-depth Technical Guide to the Pharmacological Activity of 4'-Hydroxy Nimesulide
Authored by a Senior Application Scientist
Foreword: Unveiling the Role of a Primary Metabolite
Nimesulide, a sulfonanilide nonsteroidal anti-inflammatory drug (NSAID), has a well-documented history of providing anti-inflammatory, analgesic, and antipyretic relief.[1][2] Its clinical efficacy is largely attributed to its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3][4][5][6] However, the pharmacological narrative of nimesulide is incomplete without a thorough understanding of its principal active metabolite, 4'-Hydroxy Nimesulide. Following oral administration, nimesulide undergoes rapid and extensive hepatic biotransformation, with 4'-Hydroxy Nimesulide being the primary product.[7][8] This metabolite is not merely an excretory byproduct; it is a pharmacologically active entity that significantly contributes to the therapeutic and toxicological profile of its parent compound.[7][9] This guide provides a detailed exploration of the pharmacological activities of 4'-Hydroxy Nimesulide, offering researchers and drug development professionals a comprehensive resource grounded in experimental evidence.
Section 1: The Metabolic Journey: From Nimesulide to its Active Metabolite
The therapeutic and adverse effects of nimesulide are intrinsically linked to its metabolic fate. Understanding the pharmacokinetics of its conversion to 4'-Hydroxy Nimesulide is fundamental to comprehending its overall pharmacological profile.
Hepatic Biotransformation: The Genesis of 4'-Hydroxy Nimesulide
Nimesulide is absorbed rapidly after oral administration and is extensively metabolized by the liver.[7][8] The primary metabolic pathway is the hydroxylation of the phenol ring, yielding 4'-Hydroxy Nimesulide.[9][10] This process is primarily mediated by cytochrome P450 enzymes. This biotransformation is crucial as the resulting metabolite, 4'-Hydroxy Nimesulide, is not only abundant but also biologically active.[8][9]
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Potent Antioxidant Activity: A Multifaceted Anti-inflammatory Mechanism
Beyond COX inhibition, a significant aspect of the pharmacology of 4'-Hydroxy Nimesulide is its potent antioxidant activity. [11]Reactive oxygen species (ROS) are known to play a crucial role in the pathogenesis of inflammatory diseases like arthritis. [11]Both nimesulide and its metabolite can protect cartilage from oxidative stress not only by scavenging existing ROS but also by inhibiting their production by chondrocytes. [11] In-vitro studies have demonstrated that 4'-Hydroxy Nimesulide is a potent scavenger of hydroxyl radicals. [11]Notably, unlike its parent compound, it is also capable of scavenging superoxide anions. [11]Furthermore, the inhibitory effect of 4'-Hydroxy Nimesulide on hypochlorite-generated chemiluminescence is significantly more pronounced than that of nimesulide at all tested concentrations. [11]
| Antioxidant Activity | Nimesulide | 4'-Hydroxy Nimesulide | Reference |
|---|---|---|---|
| Hydroxyl Radical Scavenging | Potent | Potent | [11] |
| Superoxide Anion Scavenging | Ineffective | Effective | [11] |
| Hypochlorite Quenching | Effective | Significantly More Effective | [11]|
Experimental Protocol: Assessing Superoxide Anion Scavenging via Electron Spin Resonance (ESR)
The following protocol outlines a self-validating system for determining the superoxide anion scavenging capacity of 4'-Hydroxy Nimesulide.
-
System Preparation: The superoxide anion is generated in a controlled manner using a hypoxanthine/xanthine oxidase system.
-
Spin Trapping: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is used as a spin trap. It reacts with the short-lived superoxide anions to form a more stable DMPO-OOH adduct, which can be detected by ESR.
-
ESR Spectroscopy: The ESR spectrometer is set to detect the characteristic signal of the DMPO-OOH adduct.
-
Control Measurement: The ESR spectrum of the complete system without the test compound is recorded to establish a baseline signal intensity.
-
Test Measurement: 4'-Hydroxy Nimesulide is introduced into the system at various concentrations (e.g., 10 to 100 µM). The ESR spectra are recorded again.
-
Data Analysis: A reduction in the intensity of the DMPO-OOH signal in the presence of 4'-Hydroxy Nimesulide indicates its superoxide scavenging activity. The degree of inhibition is calculated relative to the control.
-
Causality and Validation: The dose-dependent decrease in the signal provides evidence of a direct scavenging effect. A positive control (e.g., superoxide dismutase) should be run in parallel to validate the experimental setup.
Additional Anti-inflammatory Mechanisms
The parent drug, nimesulide, has been shown to exert its anti-inflammatory effects through several other mechanisms, including:
-
Inhibition of oxidant release from activated neutrophils. [12]* Decreased histamine release from mast cells. [12][13]* Inhibition of metalloproteinase activity in articular chondrocytes. [12] While specific studies on 4'-Hydroxy Nimesulide in these areas are less extensive, its demonstrated potent antioxidant and ROS-scavenging properties suggest it likely contributes to these multifaceted anti-inflammatory actions. [11]
Section 3: The Toxicological Dimension: 4'-Hydroxy Nimesulide and Hepatotoxicity
Concerns over the risk of hepatotoxicity have led to the restriction or withdrawal of nimesulide in several countries. [1]Research suggests that 4'-Hydroxy Nimesulide may play a role in the underlying mechanisms of this adverse effect.
Mitochondrial Permeability Transition and Cell Necrosis
In-vitro studies using the human liver-derived HepG2 cell line have provided insights into the potential hepatotoxic mechanisms of 4'-Hydroxy Nimesulide. While nimesulide itself did not cause significant cell death, its hydroxylated metabolite induced a low level of cell necrosis. [14]This necrotic event was partially preventable by cyclosporin A, a known inhibitor of the mitochondrial permeability transition pore (mPTP). [14]This suggests that the opening of the mPTP is involved in the cell death elicited by 4'-Hydroxy Nimesulide. [14] Furthermore, 4'-Hydroxy Nimesulide was found to oxidize mitochondrial NADPH and induce dissipation of the mitochondrial membrane potential. [14]This dissipation was also largely inhibited by cyclosporin A, further implicating the mPTP. [14]Therefore, the induction of mitochondrial permeability transition, potentially linked to NADPH oxidation, is a probable cause of the HepG2 cell death observed with 4'-Hydroxy Nimesulide. [14]
Caption: Proposed mechanism of 4'-Hydroxy Nimesulide-induced hepatotoxicity.
Experimental Protocol: Assessment of Mitochondrial Permeability Transition
-
Cell Culture: HepG2 cells are cultured under standard conditions.
-
Treatment: Cells are incubated with varying concentrations of 4'-Hydroxy Nimesulide (e.g., 5-50 µM) for a specified duration (e.g., 30 hours). A parallel set of experiments includes pre-incubation with cyclosporin A.
-
Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay or LDH release assay, to quantify necrosis.
-
Mitochondrial Membrane Potential Measurement: The mitochondrial membrane potential is measured using a fluorescent probe like JC-1 or TMRM. A decrease in fluorescence intensity or a shift in fluorescence emission indicates depolarization.
-
Validation: The prevention or attenuation of cell death and mitochondrial membrane potential dissipation by cyclosporin A validates the involvement of the mPTP.
Section 4: Conclusion and Future Perspectives
4'-Hydroxy Nimesulide is unequivocally a pharmacologically significant molecule. It is not merely a metabolite of nimesulide but an active contributor to its anti-inflammatory and analgesic effects, primarily through the inhibition of prostaglandin synthesis and potent antioxidant actions. Its unique ability to scavenge superoxide anions distinguishes it from its parent compound.
However, the evidence also suggests that 4'-Hydroxy Nimesulide may be a key player in the mechanisms underlying nimesulide-associated hepatotoxicity, specifically through the induction of mitochondrial permeability transition. This dual role in both efficacy and toxicity highlights the complexity of its pharmacological profile.
Future research should focus on in-vivo models to further delineate the specific contributions of 4'-Hydroxy Nimesulide to both the therapeutic benefits and the adverse effects of nimesulide. A deeper understanding of its interaction with mitochondrial targets could pave the way for the development of safer anti-inflammatory agents. For drug development professionals, the case of 4'-Hydroxy Nimesulide serves as a critical reminder of the imperative to thoroughly characterize the pharmacological and toxicological activities of major metabolites early in the development process.
References
-
Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. MDPI. [Link]
-
Recent contributions to knowledge of the mechanism of action of nimesulide. PubMed. [Link]
-
Elucidation of Anti-inflammatory and Anticancer Properties of Novel Nimesulide Derivatives. ResearchGate. [Link]
-
In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes. PubMed. [Link]
-
Nimesulide: Uses, Side Effects, Dosage, Precautions & More. CARE Hospitals. [Link]
-
Pharmacokinetics of nimesulide. ResearchGate. [Link]
-
The pharmacokinetic profile of nimesulide in healthy volunteers. PubMed. [Link]
-
4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide. PubMed. [Link]
-
Nimesulide. Wikipedia. [Link]
-
Nimesulide, a Nonsteroidal Anti-Inflammatory Drug, Displays Antianaphylactic and Antihistaminic Activity in Guinea-Pigs. ResearchGate. [Link]
-
A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism. Synapse. [Link]
-
Characterization of nimesulide and development of immediate release tablets. Redalyc. [Link]
-
Nimesulide – Knowledge and References. Taylor & Francis Online. [Link]
-
Nimesulide. LiverTox - NCBI Bookshelf. [Link]
-
Introduction to "Nimesulide: Beyond COX-2". Clinical and Experimental Rheumatology. [Link]
-
What is Nimesulide used for?. Patsnap Synapse. [Link]
-
Zerodol SP - Uses, Side Effects, Composition, Indications, Price. PACE Hospitals. [Link]
-
(PDF) In Vitro Bioequivalence Study of Four Brands of Nimesulide Tablets Marketed In India. ResearchGate. [Link]
-
What is Nimesulide used for?. Drugs.com. [Link]
-
Clinical pharmacokinetics of nimesulide. PubMed. [Link]
-
First dose and steady state pharmacokinetics of nimesulide and its 4-hydroxy metabolite in healthy volunteers. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is Nimesulide used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Nimesulide - Wikipedia [en.wikipedia.org]
- 9. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Profiling and Bioanalysis of 4'-Hydroxy Nimesulide
Executive Summary
The formation of 4'-hydroxy nimesulide (M1) is the primary metabolic clearance pathway for Nimesulide, a COX-2 preferential non-steroidal anti-inflammatory drug (NSAID).[1] This biotransformation is mediated almost exclusively by the hepatic enzyme CYP2C9 .
For drug development professionals, accurate quantification of this metabolite is not merely a pharmacokinetic (PK) exercise; it is a critical safety marker. Nimesulide has been associated with idiosyncratic hepatotoxicity, making the monitoring of metabolic clearance and the identification of "poor metabolizers" (due to CYP2C9 polymorphisms) essential for safety profiling.
This guide provides a validated framework for the in vivo study , bioanalysis (LC-MS/MS) , and pharmacokinetic interpretation of 4'-hydroxy nimesulide.
The Mechanistic Pathway
Enzymatic Causality
The conversion of Nimesulide to 4'-hydroxy nimesulide is a Phase I oxidation reaction. The reaction involves the insertion of a hydroxyl group at the para position of the phenoxy ring.
-
Primary Catalyst: Cytochrome P450 2C9 (CYP2C9).[2]
-
Secondary Pathway: Minor contribution from CYP2C19 (negligible in wild-type CYP2C9 subjects).
-
Downstream: The 4'-hydroxy metabolite is subsequently conjugated (Phase II) with glucuronic acid to form water-soluble glucuronides for renal elimination.
Pathway Visualization
The following diagram illustrates the metabolic cascade and the points of potential saturation or blockade.
Figure 1: The metabolic pathway of Nimesulide.[1] The conversion to 4'-hydroxy nimesulide by CYP2C9 is the rate-limiting step governing systemic exposure.
In Vivo Study Design
To capture the formation kinetics accurately, the study design must account for the formation-rate limited kinetics of the metabolite.
Dosing and Sampling Protocol
-
Subject Selection: Genotyping for CYP2C92* and CYP2C93* alleles is recommended to avoid high variability in data (see Section 5).
-
Sampling Matrix: Plasma (EDTA or Heparin).
-
Sampling Schedule (Critical):
-
Elimination: 8.0, 10.0, 12.0, 24.0 h.
-
Rationale: Nimesulide
is ~2–3 hours. The metabolite is delayed (~3–5 hours). Truncating sampling before 24 hours often leads to estimation errors in the metabolite's AUC.
Bioanalytical Quantification (LC-MS/MS)
This protocol utilizes Negative Ion Electrospray Ionization (ESI-) because the sulfonamide moiety ionizes efficiently in negative mode, providing superior sensitivity over positive mode.
Sample Preparation: Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is possible but PPT is faster and sufficiently clean for this application if a high-quality column is used.
-
Aliquot: Transfer 100 µL of plasma into a centrifuge tube.
-
Internal Standard (IS): Add 10 µL of Celecoxib or Nimesulide-d5 (working conc. 500 ng/mL).
-
Precipitation: Add 300 µL of chilled Acetonitrile (ACN).
-
Vortex: Mix vigorously for 1 min.
-
Centrifuge: 10,000 rpm for 10 min at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.8 mL/min (Isocratic 30:70 A:B or Gradient).
-
Run Time: ~5.0 minutes.
Mass Spectrometry Parameters (MRM)
The following transitions are validated for specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Nimesulide | 307.2 [M-H]⁻ | 229.2 | 100 | 30 | 18 |
| 4'-OH Nimesulide | 323.2 [M-H]⁻ | 245.2 | 100 | 30 | 20 |
| Celecoxib (IS) | 380.1 [M-H]⁻ | 316.1 | 100 | 35 | 22 |
Bioanalytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Nimesulide and its metabolite.
Data Analysis & Interpretation
Pharmacokinetic Parameters
Upon analysis, the following parameters define the "formation" profile.
| Parameter | Definition | Typical Value (Healthy Adult) | Interpretation |
| Peak Plasma Conc. | 3.0 – 5.0 µg/mL | Efficacy marker. | |
| Time to Peak | 1.5 – 2.5 h | Absorption rate. | |
| Peak Metabolite Conc. | 1.0 – 1.8 µg/mL | Key Formation Marker. | |
| Time to Peak Met. | 3.0 – 5.0 h | Delayed due to formation kinetics. | |
| Metabolic Ratio | ~0.25 – 0.40 | Indicates CYP2C9 efficiency. |
Clinical Implications of Variability
The formation of 4'-hydroxy nimesulide is highly sensitive to genetic polymorphisms.
-
CYP2C91/1 (Wild Type): Normal formation rates (Reference values above).
-
CYP2C9*3 carriers: Significantly reduced clearance.
References
-
Bernareggi, A. (1998). "Clinical pharmacokinetics of nimesulide." Clinical Pharmacokinetics, 35(4), 247-274.
-
Kwon, H., et al. (2019). "LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study." Journal of Chromatography B.
-
Rojanasthien, N., et al. (2005). "Effect of CYP2C9 genetic polymorphism on the pharmacokinetics of nimesulide." European Journal of Clinical Pharmacology.
-
European Medicines Agency (EMA). "Assessment Report for Nimesulide containing medicinal products."
Sources
- 1. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C9 polymorphisms: considerations in NSAID therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. oamjms.eu [oamjms.eu]
An In-depth Technical Guide to 4'-Hydroxy Nimesulide (CAS number: 109032-22-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principal Metabolite of Nimesulide
4'-Hydroxy Nimesulide, with the CAS number 109032-22-6, is the principal and biologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[1] Following oral administration, nimesulide undergoes extensive biotransformation in the liver, primarily through the action of cytochrome P450 enzymes, to yield this hydroxylated form.[1] This metabolic conversion is a critical aspect of nimesulide's pharmacokinetic profile and contributes to its overall therapeutic effect.[1] Understanding the chemical and pharmacological properties of 4'-Hydroxy Nimesulide is therefore essential for a comprehensive evaluation of nimesulide's efficacy and safety. This guide provides a detailed technical overview of 4'-Hydroxy Nimesulide, encompassing its chemical synthesis, characterization, metabolic pathway, and analytical determination.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4'-Hydroxy Nimesulide is fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 109032-22-6 | [2] |
| Chemical Name | N-(2-(4-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | [3] |
| Molecular Formula | C13H12N2O6S | [2] |
| Molecular Weight | 324.31 g/mol | [2] |
| Appearance | Off-White to Beige Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| SMILES | CS(=O)(=O)Nc1ccc(cc1Oc2ccc(O)cc2)[O-] | [5] |
| InChI | InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | [5] |
Metabolic Pathway of Nimesulide to 4'-Hydroxy Nimesulide
The biotransformation of nimesulide to its 4'-hydroxy metabolite is a primary metabolic route. This hydroxylation reaction is catalyzed by hepatic microsomal enzymes, predominantly from the cytochrome P450 family.
Sources
Technical Whitepaper: Characterization and Profiling of 4'-Hydroxy Nimesulide
Executive Summary
In the pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs), 4'-Hydroxy Nimesulide (often designated as metabolite M1) represents the primary biotransformation product of Nimesulide.[1] For drug development professionals, this metabolite is not merely a clearance marker but a critical checkpoint in understanding the hepatotoxic liability associated with the parent drug.
This technical guide provides a rigorous characterization of 4'-Hydroxy Nimesulide, detailing its physicochemical properties, metabolic genesis, and a validated LC-MS/MS quantification protocol. We move beyond basic data listing to explore the mechanistic reasons why accurate profiling of this specific metabolite is essential for safety assessment.
Physicochemical Characterization
4'-Hydroxy Nimesulide is formed via the regioselective hydroxylation of the phenoxy ring of Nimesulide. Unlike the parent compound, the introduction of the hydroxyl group significantly alters the polarity and solubility profile, impacting its renal elimination.
Molecular Identity Table[2]
| Property | Specification | Technical Note |
| Common Name | 4'-Hydroxy Nimesulide | Also referred to as Metabolite M1 |
| IUPAC Name | N-[4-nitro-2-(4-hydroxyphenoxy)phenyl]methanesulfonamide | Hydroxylation occurs at the para position of the phenoxy ring |
| CAS Registry Number | 109032-22-6 | Distinct from Nimesulide (51803-78-2) |
| Molecular Formula | C₁₃H₁₂N₂O₆S | Addition of one Oxygen atom to parent |
| Molecular Weight | 324.31 g/mol | Average Mass |
| Monoisotopic Mass | 324.0416 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |
| pKa (Predicted) | ~6.16 | The sulfonamide proton is acidic; the phenolic -OH adds a second ionizable site |
| LogP | ~2.2 | Less lipophilic than Nimesulide (LogP ~2.[2][3][4]6) |
Metabolic Pathway & Mechanism[5][6]
Understanding the formation of 4'-Hydroxy Nimesulide is prerequisite to interpreting toxicity data. The biotransformation is primarily hepatic, mediated by Cytochrome P450 enzymes.[5]
The Bioactivation Paradox
While 4'-hydroxylation is a detoxification step facilitating conjugation and excretion, the resulting metabolite (M1) retains the chemical structural alert (the nitro-aromatic amine motif) that can undergo further bioactivation.
-
Phase I (Functionalization): Nimesulide is hydroxylated by CYP2C9 and CYP1A2 to form 4'-Hydroxy Nimesulide.
-
Phase II (Conjugation): The hydroxyl group serves as a handle for Glucuronidation (UGTs) or Sulfation (SULTs).
-
Toxicity Branch: Under conditions of glutathione depletion or high oxidative stress, M1 can be further oxidized to a reactive Diiminoquinone (M2) intermediate. This electrophile can form covalent adducts with hepatic proteins, driving the idiosyncratic hepatotoxicity observed clinically.
Visualization: Metabolic Cascade
The following diagram illustrates the divergence between safe clearance and toxic activation.
Figure 1: Biotransformation pathway of Nimesulide highlighting the central role of the 4'-Hydroxy metabolite (M1) in both clearance and potential toxicity.[3][6][7][8][9][10]
Analytical Methodology: LC-MS/MS Quantification
For pharmacokinetic (PK) studies, distinguishing the metabolite from the parent drug is critical due to their structural similarity. The following protocol utilizes Negative Electrospray Ionization (ESI-) , leveraging the acidic nature of the sulfonamide group for superior sensitivity.
Experimental Protocol
A. Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but protein precipitation offers higher throughput for unstable metabolites.
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.
-
Internal Standard (IS): Add 10 µL of Celecoxib or Nimesulide-d5 working solution (500 ng/mL).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 1 minute.
-
Note: The low temperature minimizes potential degradation of the nitro group.
-
-
Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to an HPLC vial containing a glass insert.
B. Chromatographic Conditions[2][6][7][8][11]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 75 mm × 4.6 mm, 3.5 µm).[12]
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-1 min: 20% B
-
1-4 min: Ramp to 80% B
-
4-5 min: Hold 80% B
-
5.1 min: Re-equilibrate at 20% B.
-
-
Flow Rate: 0.6 mL/min.
C. Mass Spectrometry Parameters (ESI-)
Quantification is performed in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 4'-Hydroxy Nimesulide | 323.0 [M-H]⁻ | 245.0 | 20 | 100 |
| Nimesulide (Parent) | 307.0 [M-H]⁻ | 229.0 | 18 | 100 |
| Celecoxib (IS) | 380.0 [M-H]⁻ | 316.0 | 22 | 100 |
Self-Validating Check: The transition 323.0 → 245.0 corresponds to the loss of the methanesulfonyl group (-78 Da) or specific fragmentation of the nitrophenoxy moiety. Ensure the ratio of the quantifier (245.0) to a qualifier ion (e.g., 229.0) remains constant within ±15%.[2]
Visualization: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of 4'-Hydroxy Nimesulide from human plasma.
Toxicological Implications[2]
While 4'-Hydroxy Nimesulide is often viewed as a stable "exit" molecule, its accumulation in patients with compromised renal function can lead to secondary toxicity.
-
Hepatotoxicity Marker: High plasma levels of M1 relative to conjugates may indicate saturation of Phase II pathways (Glucuronidation), shunting the molecule toward the reactive quinone pathway (M2).
-
Renal Handling: Unlike Nimesulide (which is lipophilic), M1 is more polar. In renal impairment, the half-life of M1 increases significantly (from ~3-5 hours to >10 hours), necessitating dose adjustments to prevent accumulation.
References
-
Structure and Properties of 4'-Hydroxy Nimesulide Source: National Center for Biotechnology Information (PubChem). URL:[Link]
-
Metabolic Pathways and Pharmacokinetics of Nimesulide Source: Bernareggi A. Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics. 1998. URL:[Link]
-
LC-MS/MS Method for Simultaneous Determination Source: Rajput, S. et al. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide. Journal of Bioequivalence & Bioavailability. URL:[Link]
-
Mechanisms of Idiosyncratic Hepatotoxicity Source: Li, F. et al. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation.[8] Chemical Research in Toxicology. URL:[Link]
Sources
- 1. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenesci.com [angenesci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-lactancia.org [e-lactancia.org]
- 10. Nimesulide [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy Nimesulide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 4'-Hydroxy Nimesulide, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Understanding these fundamental characteristics is paramount for researchers and professionals in drug development, as they profoundly influence the pharmacokinetic and pharmacodynamic profile of this significant metabolite. This document moves beyond a simple listing of parameters, offering insights into the rationale behind their determination and their implications for drug efficacy and safety.
Introduction: The Significance of 4'-Hydroxy Nimesulide in Drug Metabolism
Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in the body, with the formation of 4'-Hydroxy Nimesulide as the primary metabolic pathway.[1] This hydroxylation, occurring on the phenoxy ring, is a critical step that alters the parent drug's characteristics, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, a thorough characterization of the physicochemical properties of 4'-Hydroxy Nimesulide is not merely an academic exercise but a crucial component of understanding the overall therapeutic and toxicological profile of Nimesulide.
Core Physicochemical Properties
A comprehensive understanding of a drug candidate's physicochemical properties is the bedrock of successful drug development. These properties govern a molecule's behavior in a biological system, from its ability to dissolve in physiological fluids to its capacity to cross cellular membranes.
Table 1: Summary of Physicochemical Data for 4'-Hydroxy Nimesulide
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₂N₂O₆S | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 324.31 g/mol | [2] | Influences diffusion rates and membrane transport. |
| Predicted pKa | 6.16 ± 0.10 | [3] | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Computed XLogP3 | 2.2 | [4] | Predicts the lipophilicity of the molecule, affecting its ability to cross biological membranes. |
| Melting Point | Data not available in searched literature | - | Important for solid-state characterization, polymorphism screening, and formulation development. |
| Aqueous Solubility | Data not available in searched literature | - | A critical factor for oral bioavailability; low solubility can limit drug absorption. |
The Metabolic Pathway: From Nimesulide to its Hydroxylated Metabolite
The biotransformation of Nimesulide to 4'-Hydroxy Nimesulide is a crucial step in its elimination from the body. This metabolic process, primarily mediated by cytochrome P450 enzymes in the liver, introduces a polar hydroxyl group, facilitating further conjugation and subsequent excretion.
Metabolic conversion of Nimesulide to 4'-Hydroxy Nimesulide.
This metabolic shift towards increased polarity is a fundamental principle of drug metabolism, designed to enhance the water solubility of xenobiotics, thereby promoting their elimination and reducing the potential for accumulation and toxicity.
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a drug metabolite like 4'-Hydroxy Nimesulide requires a suite of well-validated analytical techniques. The following protocols are based on established methodologies and best practices in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: HPLC is the cornerstone of pharmaceutical analysis, providing a robust and reliable method for determining the purity of a substance and quantifying its concentration in various matrices. For 4'-Hydroxy Nimesulide, a reversed-phase HPLC method is typically employed.
Step-by-Step Protocol:
-
System Preparation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler is required.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The pH of the aqueous phase is adjusted to ensure optimal separation and peak shape.
-
Standard Solution Preparation: A stock solution of 4'-Hydroxy Nimesulide is prepared by accurately weighing a reference standard and dissolving it in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: The sample containing 4'-Hydroxy Nimesulide is dissolved in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where 4'-Hydroxy Nimesulide exhibits maximum absorbance.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions and using it to determine the concentration of the unknown sample.
Self-Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Determination of Partition Coefficient (LogP)
Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes. The shake-flask method is the traditional and most direct method for its determination.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.
-
Sample Preparation: Prepare a solution of 4'-Hydroxy Nimesulide in either the water-saturated n-octanol or n-octanol-saturated water at a known concentration.
-
Partitioning:
-
Add a known volume of the drug solution to a flask.
-
Add an equal volume of the other pre-saturated solvent.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of 4'-Hydroxy Nimesulide in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Self-Validation: The experiment should be performed in triplicate. The mass balance (total amount of drug recovered from both phases) should be calculated to ensure no significant loss of the analyte during the experiment.
Workflow for LogP determination using the shake-flask method.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and identity of a molecule.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The UV spectrum of 4'-Hydroxy Nimesulide is expected to be similar to that of Nimesulide but may show a slight shift in the absorption maximum due to the electronic effect of the hydroxyl group.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of 4'-Hydroxy Nimesulide would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, in addition to the bands present in the Nimesulide spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra are essential for confirming the structure of 4'-Hydroxy Nimesulide and identifying the position of the hydroxyl group.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can be used for structural elucidation.
General Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the purified 4'-Hydroxy Nimesulide in a suitable deuterated solvent (for NMR) or a transparent solvent (for UV-Vis and IR).
-
Instrumental Analysis: Acquire the spectra using the appropriate spectrometer according to the manufacturer's instructions.
-
Data Interpretation: Analyze the obtained spectra to confirm the identity and structure of the compound.
Impact of Physicochemical Properties on ADME
The physicochemical properties of 4'-Hydroxy Nimesulide have a direct and predictable impact on its ADME profile:
-
Absorption: The increased polarity and potential for higher aqueous solubility of 4'-Hydroxy Nimesulide compared to Nimesulide could influence its absorption characteristics. However, as it is primarily formed post-absorption in the liver, its own absorption from the gastrointestinal tract is less of a concern.
-
Distribution: The change in lipophilicity will affect its volume of distribution. A more polar molecule would generally have a smaller volume of distribution and may exhibit different tissue penetration profiles compared to the parent drug.
-
Metabolism: The presence of the hydroxyl group provides a readily available site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which further increases water solubility and facilitates excretion.
-
Excretion: The enhanced water solubility of 4'-Hydroxy Nimesulide and its conjugates is the primary driver for its efficient renal and biliary excretion.
Conclusion
A thorough understanding of the physicochemical properties of 4'-Hydroxy Nimesulide is indispensable for a complete picture of the pharmacology of Nimesulide. While some key experimental data remains to be publicly documented, the established principles of medicinal chemistry and drug metabolism allow for informed predictions about its behavior. The analytical protocols outlined in this guide provide a framework for the robust characterization of this important metabolite, ensuring the scientific integrity and trustworthiness of data generated in a research and development setting. Further studies to experimentally determine the melting point and aqueous solubility of 4'-Hydroxy Nimesulide are highly encouraged to complete its physicochemical profile.
References
-
Characterization of nimesulide and development of immediate release tablets.
-
Physicochemical profile of Nimesulide. Exploring the interplay of lipophilicity, solubility and ionization.
-
Physicochemical profile of nimesulide. Exploring the interplay of lipophilicity, solubility and ionization.
-
4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide.
-
Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions.
-
Hydroxynimesulide, the main metabolite of nimesulide, prevents hydroperoxide/hemoglobin-induced hemolysis of rat erythrocytes.
-
Nimesulide preparation and preparation method thereof.
-
Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide.
-
4'-Hydroxy Nimesulide-d3.
-
Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide.
-
4'-Hydroxy Nimesulide.
-
Characterization of nimesulide and development of immediate release tablets.
-
4'-Hydroxy Nimesulide(CAS# 109032-22-6 ).
-
4-Hydroxy nimesulide.
-
4'-Hydroxy Nimesulide-d4.
-
4-HYDROXY NIMESULIDE 109032-22-6 wiki.
-
4′-Hydroxy Nimesulide.
-
Average plasma concentration profiles of nimesulide and 4'-hydroxy...
-
Impact of hydroxylation and ion structure on conductivity and stability of short-chain alkylammonium-based protic ionic liquids.
-
Investigating the Effects of Acid Hydrolysis on Physicochemical Properties of Quinoa and Faba Bean Starches as Compared to Cassava Starch.
-
A practical large scale synthesis of nimesulide — A step ahead.
-
Effects of Acid Hydrolysis on the Physicochemical Properties of Pea Starch and Its Film Forming Capacity.
-
Antioxidant activity of nimesulide and its main metabolites.
-
Characterization and compaction behaviour of nimesulide crystal forms.
Sources
Technical Guide: Physicochemical Profiling and Bioanalysis of 4'-Hydroxy Nimesulide
Executive Summary
This technical guide provides a comprehensive analysis of 4'-Hydroxy Nimesulide (Metabolite M1), the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Designed for pharmaceutical scientists and bioanalytical researchers, this document details the critical physicochemical properties—specifically solubility and acid dissociation constant (pKa)—that govern its pharmacokinetics, formulation stability, and detection.
4'-Hydroxy Nimesulide retains the pharmacological activity of the parent compound but exhibits distinct solubility and ionization profiles due to the introduction of a polar hydroxyl group. Understanding these parameters is essential for developing robust bioanalytical assays (LC-MS/MS) and interpreting metabolic excretion pathways.[1]
Part 1: Physicochemical Characterization[1][2][3]
Chemical Identity and Structure
The metabolic hydroxylation of Nimesulide occurs at the para position of the phenoxy ring, resulting in a molecule with two potential ionization centers: the sulfonamide moiety and the newly introduced phenolic hydroxyl group.
| Property | Data |
| Chemical Name | N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide |
| CAS Number | 109032-22-6 |
| Molecular Formula | C₁₃H₁₂N₂O₆S |
| Molecular Weight | 324.31 g/mol |
| Parent Compound | Nimesulide (CAS: 51803-78-2) |
Acid Dissociation Constant (pKa)
The pKa value is a critical parameter affecting the drug's ionization state at physiological pH (7.4), influencing protein binding and membrane permeability.
-
Primary pKa (Sulfonamide): 6.16 ± 0.10 (Predicted/Experimental consensus).[1]
-
Mechanism:[1] The sulfonamide nitrogen (-NH-SO₂-) is the most acidic center.[1] The electron-withdrawing nitro group on the benzene ring stabilizes the negative charge of the conjugate base, making it a weak acid.
-
Comparison: This is slightly more acidic than the parent Nimesulide (pKa ~6.5).[1] The addition of the 4'-hydroxyl group on the ether-linked ring exerts a subtle electronic effect, slightly favoring ionization.
-
-
Secondary pKa (Phenolic -OH): ~9.5 - 10.5 (Theoretical).[1]
Solubility and Lipophilicity (LogP)
The introduction of the hydroxyl group decreases the lipophilicity of the molecule compared to the parent drug, facilitating renal excretion.
-
LogP (Octanol/Water): 2.2 (Experimental/Calculated).
-
Context: Lower than Nimesulide (LogP ~2.6), indicating higher polarity.[1]
-
-
Aqueous Solubility:
-
Organic Solubility:
Part 2: Experimental Methodologies
Protocol: Preparation of Reference Standards
Objective: To create a stable stock solution for analytical calibration.
-
Weighing: Accurately weigh 1.0 mg of 4'-Hydroxy Nimesulide reference standard into a 1.5 mL amber microcentrifuge tube (light sensitive).
-
Dissolution: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until completely dissolved.[1]
-
Note: Do not use water or low-percentage organic buffers for the initial stock, as precipitation may occur.[1]
-
-
Storage: Store at -20°C. Stability is validated for up to 3 months.
-
Working Solutions: Dilute the stock with Acetonitrile:Water (50:50 v/v) to reach the desired calibration range (e.g., 10–1000 ng/mL).[1]
Protocol: Solubility Determination (Shake-Flask Method)
Objective: To determine equilibrium solubility in various buffers.
-
Preparation: Add excess solid 4'-Hydroxy Nimesulide (~5 mg) to 2 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, 0.1 M HCl, Methanol) in a glass vial.
-
Equilibration: Shake the vials at constant temperature (25°C or 37°C) for 24 hours using an orbital shaker.
-
Separation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Critical Step: Discard the first 200 µL of filtrate to account for potential drug adsorption to the filter membrane.[1]
-
-
Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS against a standard curve prepared in the same solvent.
Bioanalytical Detection (LC-MS/MS Conditions)
Objective: High-sensitivity quantification in plasma.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode .[1]
-
MRM Transitions:
-
Precursor Ion: m/z 323.0 [M-H]⁻[1]
-
Product Ion: m/z 245.0 (Loss of methylsulfonyl group)
-
-
Mobile Phase:
Part 3: Visualizations
Metabolic Pathway & Structural Relationship
The following diagram illustrates the biotransformation of Nimesulide to its 4'-Hydroxy metabolite, highlighting the structural modification sites.
Figure 1: Metabolic conversion of Nimesulide to 4'-Hydroxy Nimesulide, showing changes in physicochemical properties.
Solubility Determination Workflow
A logical flow for determining the solubility profile, ensuring data integrity through filtration and quantification steps.[1]
Figure 2: Step-by-step workflow for the experimental determination of equilibrium solubility.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4495, Nimesulide. Retrieved from [Link]
-
Halder, D., et al. (2019).[1] LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. European Journal of Mass Spectrometry. Retrieved from [Link]
-
Sora, I., et al. (2007).[1][5] Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. Revue Roumaine de Chimie. Retrieved from [Link]
-
Angene Chemical. (n.d.).[1] 4'-Hydroxy Nimesulide Product Specifications and XLogP3 Data. Retrieved from [Link][1]
Sources
- 1. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatographic Quantification of 4'-Hydroxy Nimesulide in Human Plasma
Abstract
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of Nimesulide and its primary active metabolite, 4'-Hydroxy Nimesulide , in human plasma.[1][2] Designed for pharmacokinetic studies and therapeutic drug monitoring (TDM), this protocol utilizes a simplified protein precipitation extraction (PPE) technique to ensure high throughput without compromising sensitivity. The method achieves a Lower Limit of Quantification (LLOQ) of approximately 40 ng/mL for the metabolite, utilizing UV detection at 300 nm.
Introduction & Scientific Rationale
Clinical Significance
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) exhibiting preferential COX-2 inhibition.[3][4][5] Its therapeutic efficacy and safety profile are closely linked to its metabolism. Following oral administration, Nimesulide is extensively metabolized in the liver, primarily via cytochrome P450 enzymes (CYP2C9), to 4'-Hydroxy Nimesulide .
Monitoring the 4'-hydroxy metabolite is critical for:
-
Bioequivalence Studies: Verifying generic formulation performance.
-
Toxicity Analysis: Nimesulide has been associated with rare hepatotoxicity; metabolite accumulation can indicate metabolic clearance issues.
-
Pharmacokinetics: The metabolite contributes significantly to the anti-inflammatory activity.
Methodological Design Logic
-
Chromatographic Mode: Reverse-Phase (RP) is selected due to the lipophilic nature of the parent drug and the moderately polar nature of the hydroxylated metabolite.
-
pH Control: Nimesulide is a weak acid (pKa ~6.5). To ensure consistent retention and peak shape, the mobile phase pH is adjusted to 3.0 . At this pH, the analytes are predominantly unionized, increasing their interaction with the C18 stationary phase and preventing peak tailing.
-
Detection: While 230 nm is the absorption maximum, 300 nm is selected for this protocol to enhance selectivity and reduce interference from plasma proteins that absorb heavily in the lower UV range.
Metabolic Pathway Visualization
The following diagram illustrates the primary biotransformation relevant to this assay.
Figure 1: Biotransformation pathway of Nimesulide to 4'-Hydroxy Nimesulide.[2]
Materials and Reagents
-
Reference Standards: Nimesulide (>99% purity), 4'-Hydroxy Nimesulide (>98% purity).
-
Internal Standard (IS): Nitrazepam (Preferred for structural stability and distinct retention time). Alternative: Phenacetin.[6]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Components: Orthophosphoric acid (85%), Triethylamine (TEA).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Experimental Protocol
Chromatographic Conditions
This system utilizes an isocratic elution to maintain baseline stability and minimize run-to-run equilibration time.
| Parameter | Specification |
| Column | C18 (e.g., Chromolith Performance RP-18e or equivalent), 100 x 4.6 mm |
| Mobile Phase | Methanol : Phosphate Buffer (0.2% TEA, pH 3.[2]0) (50:50 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min (Adjust based on column backpressure) |
| Wavelength | 300 nm |
| Injection Volume | 20 - 50 µL |
| Temperature | Ambient (25°C) or controlled at 30°C |
| Run Time | ~10 minutes |
Buffer Preparation: Dissolve 2.0 mL of Triethylamine in 1000 mL of water. Adjust pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.[4]
Sample Preparation (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is often used, but Protein Precipitation (PPT) with Acetonitrile is faster and provides sufficient recovery for clinical ranges.
Workflow Diagram:
Figure 2: Protein precipitation workflow for plasma sample extraction.
Detailed Steps:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard working solution (Nitrazepam, ~10 µg/mL in methanol).
-
Add 400 µL of Acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial/insert.
-
Optional: If the supernatant is cloudy, filter through a 0.22 µm syringe filter before injection.
Method Validation & Performance
To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
System Suitability & Specificity
-
Retention Times (Approximate):
-
Resolution (Rs): > 2.0 between all peaks.
-
Tailing Factor: < 1.5 for all analytes.
Linearity and Sensitivity
Prepare calibration standards in blank plasma.
| Analyte | Linear Range (µg/mL) | LLOQ (ng/mL) | Correlation (r²) |
| Nimesulide | 0.05 – 15.0 | ~60 | > 0.999 |
| 4'-OH Nimesulide | 0.05 – 5.0 | ~40 | > 0.999 |
Accuracy and Precision[5][7]
-
Intra-day Precision: CV < 5%
-
Inter-day Precision: CV < 8%
-
Recovery (Extraction Efficiency): Should be consistent (>85%) across low, medium, and high QC levels.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Column clogging or buffer precipitation. | Wash column with 50:50 Water:Methanol. Ensure buffer is filtered. |
| Peak Tailing | Secondary silanol interactions or pH drift. | Verify mobile phase pH is 3.[2][7]0. Add/Refresh Triethylamine (TEA). |
| Low Recovery | Incomplete protein precipitation. | Increase Vortex time. Ensure Centrifugation speed is sufficient. |
| Drifting Retention | Temperature fluctuation or organic evaporation. | Use column oven. Cap mobile phase reservoirs tightly. |
References
-
Giachetti, C., & Tenconi, A. (1998).[8] Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography.[1][2][8] Biomedical Chromatography, 12(2), 50-56.[8]
-
Battu, P. R., & Reddy, M. S. (2009). Determination of Nimesulide in Pharmaceutical formulations and in Human serum by Reverse-Phase High Performance Liquid Chromatography.[2][4] International Journal of ChemTech Research, 1(3).
-
Alupei, L., et al. (2011). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis.[1] Farmacia, 59(4).
-
Ferrario, P., & Bianchi, M. (2003).[7][9] Simultaneous determination of nimesulide and hydroxynimesulide in rat plasma, cerebrospinal fluid and brain by liquid chromatography using solid-phase extraction.[7] Journal of Chromatography B, 785(2), 227-236.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. longdom.org [longdom.org]
- 6. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nimesulide and hydroxynimesulide in rat plasma, cerebrospinal fluid and brain by liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpamc.com [ajpamc.com]
Application Notes and Protocols for the In Vitro Use of 4'-Hydroxy Nimesulide
Introduction: Understanding 4'-Hydroxy Nimesulide in the Context of Cellular Research
4'-Hydroxy Nimesulide is the principal active metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] While Nimesulide itself has been the subject of extensive research, its biotransformation to 4'-Hydroxy Nimesulide is a critical aspect of its biological activity.[1] This metabolite not only retains biological activity but also exhibits distinct properties that warrant specific consideration in experimental design.
Nimesulide and its hydroxylated metabolite exert their primary anti-inflammatory effects by selectively targeting COX-2, an enzyme crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, the preferential inhibition of the inducible COX-2 isoform is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[2] Beyond COX-2 inhibition, Nimesulide's therapeutic effects are attributed to a complex mechanism of action that includes the modulation of various inflammatory mediators.[1]
Recent studies have highlighted that 4'-Hydroxy Nimesulide itself possesses potent biological activities, including antioxidant effects and the ability to modulate cellular processes such as apoptosis. For instance, both Nimesulide and 4'-Hydroxy Nimesulide have been shown to be potent scavengers of hydroxyl radicals at concentrations ranging from 10 to 100 µM, with 4'-Hydroxy Nimesulide also capable of scavenging superoxide anions.[3] Furthermore, in certain cell types like the HepG2 human liver cancer cell line, 4'-Hydroxy Nimesulide has been demonstrated to induce cell necrosis through mitochondrial permeability transition at low micromolar concentrations (5-50 µM).[4] This suggests that the metabolite may have direct and significant effects on cellular function, making it a valuable tool for in vitro investigations into inflammation, cancer biology, and oxidative stress.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4'-Hydroxy Nimesulide in cell culture experiments, from fundamental principles to detailed experimental protocols.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of 4'-Hydroxy Nimesulide is paramount for accurate and reproducible in vitro studies.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₆S | [5] |
| Molecular Weight | 324.31 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Water Solubility | Practically insoluble | [7][8][9][10] |
| Organic Solvent Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol | [6] |
| Storage | Store solid at -20°C for long-term stability (≥4 years) | [6] |
Protocol for Preparation of 4'-Hydroxy Nimesulide Stock Solution
Rationale: Due to its poor aqueous solubility, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.[6] It is crucial to use a high-purity grade of both the compound and the solvent to avoid introducing confounding variables into the experiments.
Materials:
-
4'-Hydroxy Nimesulide powder (≥98% purity)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration is 10-100 mM. For a 10 mM stock solution of 4'-Hydroxy Nimesulide (MW: 324.31 g/mol ), you would dissolve 3.2431 mg in 1 mL of DMSO.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of 4'-Hydroxy Nimesulide powder using a calibrated balance.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.
Note on Stability: While the solid compound is stable for years at -20°C, it is best practice to use freshly prepared aqueous dilutions of the DMSO stock for each experiment. It is not recommended to store aqueous solutions of Nimesulide for more than one day, and similar precautions should be taken with its metabolite.[6]
Experimental Design and Working Concentrations
The optimal working concentration of 4'-Hydroxy Nimesulide is cell-type and assay-dependent. It is imperative to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific experimental system.
| Cell Type/System | Concentration Range | Observed Effect | Source(s) |
| Human Articular Chondrocytes | 10-100 µM | Scavenging of reactive oxygen species | [3] |
| Isolated Rat Liver Mitochondria | 5-50 µM | Induction of mitochondrial permeability transition | [4] |
| HepG2 Cells | Not specified, but caused ~15% necrosis | Cell death | [4] |
| Jurkat Cells | EC₅₀ of 57 µM (in the presence of TRAIL) | Enhancement of TRAIL-induced caspase-8 activity | [11] |
| Breast (SKBR3) and Ovarian (SKOV3) Cancer Cells | 0.1-16.0 µM (for Nimesulide analogues) | Cytotoxicity | [12] |
| HT-29 Colorectal Cancer Cells | IC₅₀ ~1600 µM (for Nimesulide) | Cytotoxicity | [13] |
Key Considerations for Experimental Setup:
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of 4'-Hydroxy Nimesulide used in the experiment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Positive and Negative Controls: Include appropriate positive and negative controls for the biological process being investigated (e.g., a known inducer of apoptosis for an apoptosis assay).
-
Time-Course Experiments: The effects of 4'-Hydroxy Nimesulide may be time-dependent. Therefore, it is advisable to perform time-course experiments to identify the optimal incubation period.
Core Experimental Protocols
The following are detailed, step-by-step methodologies for key in vitro experiments involving 4'-Hydroxy Nimesulide.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is essential for determining the cytotoxic potential of 4'-Hydroxy Nimesulide and for selecting appropriate concentrations for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
4'-Hydroxy Nimesulide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan crystal solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 4'-Hydroxy Nimesulide in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5% (v/v). Replace the medium in the wells with the medium containing different concentrations of 4'-Hydroxy Nimesulide or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the 4'-Hydroxy Nimesulide concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells treated with 4'-Hydroxy Nimesulide and controls
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with 4'-Hydroxy Nimesulide for the desired time, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Protocol 3: Measurement of Prostaglandin E₂ (PGE₂) Production
Rationale: As a COX-2 inhibitor, a primary effect of 4'-Hydroxy Nimesulide is the reduction of prostaglandin synthesis. Measuring the levels of PGE₂ in the cell culture supernatant is a direct way to assess the compound's inhibitory activity.
Materials:
-
Cells capable of producing PGE₂ (e.g., macrophages, fibroblasts, or cancer cells stimulated with an inflammatory agent like LPS)
-
Cell culture medium
-
4'-Hydroxy Nimesulide
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
PGE₂ ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate. Pre-treat the cells with various concentrations of 4'-Hydroxy Nimesulide for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control) and incubate for a period known to induce PGE₂ production (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
PGE₂ Quantification: Perform the PGE₂ ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE₂ capture antibody, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Generate a standard curve using the provided PGE₂ standards. Calculate the concentration of PGE₂ in the samples based on the standard curve.
Signaling Pathways and Mechanistic Insights
The biological effects of 4'-Hydroxy Nimesulide are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for designing mechanistic studies.
COX-2/Prostaglandin Synthesis Pathway
Nimesulide and its active metabolite, 4'-Hydroxy Nimesulide, primarily function by inhibiting the COX-2 enzyme, thereby blocking the synthesis of prostaglandins from arachidonic acid. This is the cornerstone of their anti-inflammatory action.
Caption: Inhibition of the COX-2 pathway by 4'-Hydroxy Nimesulide.
Apoptosis Induction Pathway
Nimesulide has been shown to induce apoptosis in various cancer cell lines through mechanisms that may be both dependent and independent of COX-2 inhibition.[12][15] This can involve the modulation of key apoptosis-regulating proteins such as Bcl-2 and Bax, and the activation of caspases.[12] Nimesulide has also been shown to enhance the expression of the tumor suppressor PTEN, which can in turn inhibit the pro-survival PI3K/Akt signaling pathway.[12]
Caption: Proposed mechanisms of 4'-Hydroxy Nimesulide-induced apoptosis.
NF-κB Signaling in Inflammation
The transcription factor NF-κB is a master regulator of inflammation. Nimesulide has been shown to inhibit the activation and nuclear translocation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes, including COX-2 and various cytokines.[14] This represents a key COX-2 independent anti-inflammatory mechanism.
Caption: Inhibition of the NF-κB inflammatory pathway by 4'-Hydroxy Nimesulide.
Conclusion and Future Perspectives
4'-Hydroxy Nimesulide is a biologically active metabolite that plays a significant role in the overall pharmacological profile of Nimesulide. Its distinct properties, including its potent antioxidant and pro-apoptotic effects, make it a valuable tool for in vitro research. By following the detailed protocols and considering the mechanistic insights provided in these application notes, researchers can effectively utilize 4'-Hydroxy Nimesulide to investigate the complex cellular processes involved in inflammation, cancer, and other pathological conditions. Future research should focus on further elucidating the specific molecular targets of 4'-Hydroxy Nimesulide beyond COX-2 and exploring its therapeutic potential in various disease models.
References
- de la Cruz, R. C., et al. (2019).
- Han, B., et al. (2003). Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line. World Journal of Gastroenterology, 9(5), 915–919.
- Shagdarova, B., et al. (2021). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Molecules, 26(6), 1537.
- Voicu, V. A., et al. (2007). Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions. Farmacia, 55(5).
- Freitas, C. S., et al. (2007). 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide. European Journal of Pharmacology, 565(1-3), 13-21.
- Seedher, N., & Agarwal, S. (2003). Solubilization of Nimesulide; Use of Co-solvents. Indian Journal of Pharmaceutical Sciences, 65(1), 58-61.
- Zheng, S. X., et al. (2000). In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes. Osteoarthritis and Cartilage, 8(6), 445-452.
- Souza, C. O. S., et al. (2021). Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer?. International Journal of Nanomedicine, 16, 5067–5081.
-
Wikipedia. (2023). Nimesulide. Retrieved from [Link]
- Shagdarova, B., et al. (2021). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide.
- Al-Hujaily, E. M., et al. (2022). Nimesulide derivatives reduced cell proliferation against breast and ovarian cancer: synthesis, characterization, biological assessment, and crystal structure. Kuwait Journal of Science, 49(2).
- Saha, D., et al. (2023). Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering.
- Fouad, A. A., et al. (2020). Nimesulide Inhibits MAPK/COX-2 Pathway, and Prevents Oxidative Stress, Inflammation, and Apoptosis in Testes of Cisplatin-Challenged Rats.
- Lawrence, T., et al. (2001). Possible new role for NF-kB in the resolution of inflammation.
-
SciSpace. (n.d.). Preparation and Evaluation of Extended Release Nimesulide Tablet Based on Diffusion Controlled Mechanism. Retrieved from [Link]
- Sheng, G. G., et al. (2002). Effect of Nimesulide on proliferation and apoptosis of human hepatoma SMMC-7721 cells. World Journal of Gastroenterology, 8(5), 798–802.
-
Patsnap. (2024). What is the mechanism of Nimesulide?. Retrieved from [Link]
- Lee, E. J., et al. (2017). Hyaluronic acid–nimesulide conjugates as anticancer drugs against CD44-overexpressing HT-29 colorectal cancer cells. International Journal of Nanomedicine, 12, 2357–2372.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 4. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guggulipid and Nimesulide Differentially Regulated Inflammatory Genes mRNA Expressions via Inhibition of NF-kB and CHOP Activation in LPS-Stimulated Rat Astrocytoma Cells, C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Nimesulide on proliferation and apoptosis of human hepatoma SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4'-Hydroxy Nimesulide in Drug Metabolism Research
Abstract: This guide provides a comprehensive overview and detailed protocols for the use of 4'-Hydroxy Nimesulide in drug metabolism research. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the liver to its principal and pharmacologically active metabolite, 4'-Hydroxy Nimesulide. Understanding this metabolic pathway is critical for pharmacokinetic profiling, drug-drug interaction studies, and investigating the mechanisms of Nimesulide-associated hepatotoxicity. This document offers field-proven methodologies for in vitro metabolism studies using human liver microsomes and subsequent quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers in pharmacology, toxicology, and drug development.
Introduction: The Central Role of 4'-Hydroxy Nimesulide
Nimesulide (N-[4-Nitro-2-phenoxyphenyl]methanesulfonamide) is a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Unlike many drugs that are excreted unchanged, Nimesulide's clearance from the body is almost exclusively dependent on metabolic transformation.[1] The primary metabolic route is aromatic hydroxylation, which produces 4'-Hydroxy Nimesulide, also referred to as M1.[1]
This metabolite is not merely an inactive byproduct; it retains anti-inflammatory and analgesic properties, although to a lesser extent than the parent drug.[1] Therefore, quantifying its formation and understanding its disposition are fundamental to constructing a complete pharmacokinetic and pharmacodynamic profile of Nimesulide. Furthermore, investigations into Nimesulide-induced hepatotoxicity, a rare but severe adverse effect, often focus on the role of its metabolites.[3][4] The mechanism of liver injury is thought to be an idiosyncratic reaction to a metabolic intermediate.[4] Studies have explored how 4'-Hydroxy Nimesulide may contribute to mitochondrial dysfunction, a potential factor in its toxicity profile.[5]
This application note provides the foundational protocols to generate and quantify 4'-Hydroxy Nimesulide in a controlled laboratory setting, enabling researchers to probe these critical aspects of drug metabolism and safety.
Physicochemical Properties
A precise understanding of the physicochemical characteristics of both the parent drug and its metabolite is essential for designing robust experiments, from preparing accurate stock solutions to developing effective analytical methods. Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility, which can make its dissolution a rate-limiting step in absorption.[6][7]
| Property | Nimesulide | 4'-Hydroxy Nimesulide | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₆S | [8][9] |
| Molecular Weight | 308.31 g/mol | 324.31 g/mol | [8] |
| CAS Number | 51803-78-2 | 109032-22-6 | [8][9] |
| pKa | ~6.5 | 6.16 ± 0.10 (Predicted) | [6][8] |
| Aqueous Solubility | ~10 µg/mL (Practically Insoluble) | Data not widely available, but expected to be low | [6] |
The Metabolic Pathway: From Nimesulide to its Hydroxylated Metabolite
The biotransformation of Nimesulide to 4'-Hydroxy Nimesulide is a Phase I metabolic reaction catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[3] While several isoforms may contribute, studies have implicated CYP2C9 as a major enzyme in this hydroxylation pathway, with potential contributions from CYP1A2 and CYP2C19.[10][11] The reaction involves the insertion of a hydroxyl group onto the 4'-position of the phenoxy ring.
This metabolic step is crucial for detoxification and elimination, as the addition of the polar hydroxyl group facilitates subsequent Phase II conjugation reactions and renal excretion.[1]
Caption: Nimesulide is metabolized to 4'-Hydroxy Nimesulide via CYP-mediated hydroxylation.
Experimental Protocols
The following protocols provide a validated framework for studying the formation of 4'-Hydroxy Nimesulide in vitro. The workflow involves an initial incubation of the parent drug with a metabolically active system (human liver microsomes), followed by sample cleanup and quantitative analysis.
Caption: Workflow for studying Nimesulide metabolism using human liver microsomes (HLM).
Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to assess the formation of 4'-Hydroxy Nimesulide from its parent drug in a system that mimics hepatic metabolism. Human liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.
Rationale: The experiment's validity rests on including the necessary components for enzymatic activity and proper controls. NADPH is an essential cofactor for CYP450 reductase, which transfers electrons to CYP enzymes. The reaction is terminated by adding a cold organic solvent, which precipitates proteins and halts all enzymatic activity.
Materials:
-
Nimesulide (parent drug)
-
4'-Hydroxy Nimesulide (analytical standard)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P dehydrogenase) or NADPH stock solution
-
Internal Standard (IS), e.g., Celecoxib or a stable isotope-labeled analog
-
Acetonitrile (ACN), ice-cold
-
96-well reaction plates or microcentrifuge tubes
-
Incubating shaker set to 37°C
Procedure:
-
Thaw Reagents: Thaw HLM on ice. Thaw other reagents at room temperature. Prepare a stock solution of Nimesulide (e.g., 10 mM in DMSO) and the analytical standard.
-
Prepare Incubation Mixture: In a 96-well plate or tubes, prepare the incubation mixture. For a final volume of 200 µL:
-
158 µL of 100 mM Phosphate Buffer (pH 7.4)
-
20 µL of HLM (e.g., to a final concentration of 0.5 mg/mL)
-
2 µL of Nimesulide working solution (e.g., to a final concentration of 1-10 µM)
-
-
Negative Control: Prepare parallel incubations without the NADPH regenerating system. This control is critical to ensure that metabolite formation is NADPH-dependent and thus enzymatic.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Add 20 µL of the NADPH regenerating system to each well (except the negative controls) to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking. The time course allows for the determination of reaction kinetics.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard at a known concentration. The IS is crucial for correcting variations in sample processing and instrument response.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[12][13]
Rationale: The chromatographic separation (LC) isolates the analytes of interest from matrix components before they enter the mass spectrometer (MS/MS). The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor -> product ion transition is highly specific to the analyte, providing excellent quantitative accuracy.
Materials & Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 75 mm × 4.6 mm, 3.5 µm).[12][13]
-
Supernatant from Protocol 1.
-
Calibration standards and Quality Control (QC) samples prepared by spiking known concentrations of 4'-Hydroxy Nimesulide and Nimesulide into the control matrix.
Procedure:
-
Prepare Calibration Curve: Create a set of calibration standards (e.g., 10 to 6000 ng/mL) and at least three levels of QCs (low, mid, high) in the same matrix as the samples (e.g., quenched HLM incubation buffer).[12][13] Process these standards and QCs exactly as the experimental samples.
-
Set Up LC Method:
-
Column: Agilent Eclipse Plus C18 (or equivalent).
-
Mobile Phase: A gradient of Acetonitrile and 5 mM Ammonium Formate. A typical gradient might be 90% A for 0.5 min, ramping to 90% B over 3 min, holding for 1 min, and re-equilibrating.
-
Flow Rate: ~0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Set Up MS/MS Method:
-
Ionization Mode: ESI Negative or Positive (must be optimized; negative is common for such structures).
-
MRM Transitions: Optimize the precursor and product ions for each analyte. Published values provide an excellent starting point.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Source(s) |
| Nimesulide | 307.2 | 229.2 | Negative | [12][13] |
| 4'-Hydroxy Nimesulide | 323.0 | 245.0 | Negative | [12][13] |
| Celecoxib (IS) | 380.2 | 316.2 | Negative | [12][13] |
-
Data Acquisition: Analyze the calibration curve, QCs, and experimental samples.
-
Data Processing: Integrate the peak areas for each analyte and the internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression to fit the curve.
-
Quantification: Determine the concentration of 4'-Hydroxy Nimesulide in the experimental samples by interpolating their peak area ratios from the calibration curve.
Data Interpretation and Further Applications
The protocols described enable a range of critical drug metabolism studies:
-
Metabolic Stability: By measuring the disappearance of Nimesulide over time, its intrinsic clearance can be calculated.
-
Enzyme Kinetics: By varying the concentration of Nimesulide, key kinetic parameters like Kₘ (Michaelis-Menten constant) and Vₘₐₓ (maximum reaction velocity) for the formation of 4'-Hydroxy Nimesulide can be determined.
-
Reaction Phenotyping: Using a panel of recombinant human CYP enzymes or specific chemical inhibitors, the exact CYP isoforms responsible for the metabolism can be identified.
-
Toxicology Studies: The generated 4'-Hydroxy Nimesulide can be used in subsequent in vitro assays (e.g., using HepG2 cells or isolated mitochondria) to assess its potential for cytotoxicity or mitochondrial toxicity compared to the parent drug.[5]
References
-
Halder, D., Dan, S., Sarkar, P., Das, D., & Pal, T. K. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. European Journal of Mass Spectrometry, 25(1), 115-126. [Link]
-
Halder, D., et al. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. ResearchGate. [Link]
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274. [Link]
-
Rawat, A., et al. (2019). Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis. PLOS ONE. [Link]
-
Zheng, S. X., et al. (2000). In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide. Osteoarthritis and Cartilage, 8(5), 346-353. [Link]
- Google Patents. (2019).
-
Mingatto, F. E., et al. (2007). 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide. Chemical Research in Toxicology, 20(7), 1046-1052. [Link]
-
Geriatria. (2021). Nimesulide-induced hepatotoxicity – a case report and literature review. [Link]
-
de Oliveira, G. G., et al. (2015). Characterization of nimesulide and development of immediate release tablets. Vitae, Revista De La Facultad De Química Farmacéutica, 22(3), 187-198. [Link]
-
Bessone, F., & Tanno, H. (2012). The Spectrum of Nimesulide-Induced-Hepatotoxicity. An Overview. ResearchGate. [Link]
-
Boelsterli, U. A., et al. (2009). In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation. Chemical Research in Toxicology, 22(4), 679-687. [Link]
-
Fernandes, C., et al. (2021). Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer?. Frontiers in Pharmacology. [Link]
-
Rawat, A., et al. (2019). Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis. PLOS ONE. [Link]
-
Indian Journal of Chemistry. (2005). A practical large scale synthesis of nimesulide — A step ahead. [Link]
-
AERU, University of Hertfordshire. (n.d.). Nimesulide. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nimesulide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
ResearchGate. (n.d.). Average plasma concentration profiles of nimesulide and 4'-hydroxy... [Link]
-
Lee, E. J., et al. (2001). A pharmacokinetic study of nimesulide in healthy volunteers: Correlation between in vitro dissolution and in vivo absorption. Biopharmaceutics & Drug Disposition, 22(6), 241-246. [Link]
-
Wang, X., et al. (2016). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. Journal of Chromatography B, 1028, 149-155. [Link]
-
Martin, F., & O'Brien, P. (2000). P38: Nimesulide – a selective COX-2 inhibitor affects the cell cycle in crypt cells of the distal small intestine. Gut, 46(Suppl 2), A69. [Link]
-
SIELC. (n.d.). HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column. [Link]
-
Chonpathompikunlert, P., et al. (2018). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Molecules, 23(11), 2827. [Link]
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525-538. [Link]
-
de Oliveira, G. G., et al. (2015). Characterization of nimesulide and development of immediate release tablets. ResearchGate. [Link]
-
Vago, T., Bevilacqua, M., & Norbiato, G. (1995). Effect of Nimesulide Action Time Dependence on Selectivity Towards Prostaglandin G/H synthase/cyclooxygenase Activity. Arzneimittelforschung, 45(10), 1096-1098. [Link]
Sources
- 1. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. Nimesulide [sitem.herts.ac.uk]
- 10. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Precision Profiling of CYP2C9 Activity: Protocol for 4'-Hydroxy Nimesulide Quantification in DDI Studies
Executive Summary & Strategic Rationale
In the landscape of drug development, 4'-Hydroxy Nimesulide serves as more than a simple metabolite; it is a critical biomarker for CYP2C9 phenotyping and a sentinel for metabolic shunting. While Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is a potent NSAID, its use is restricted in several jurisdictions due to idiosyncratic hepatotoxicity. Consequently, Drug-Drug Interaction (DDI) studies involving Nimesulide focus on two critical objectives:
-
Victim Potential: Assessing if a new chemical entity (NCE) inhibits CYP2C9, thereby blocking the safe clearance of Nimesulide via 4'-hydroxylation and potentially shunting metabolism toward reactive diiminoquinone intermediates.
-
Perpetrator Potential: Using 4'-Hydroxy Nimesulide formation as a probe reaction to quantify the inhibitory potency of an NCE against CYP2C9.
This guide provides a rigorous, self-validating protocol for quantifying 4'-Hydroxy Nimesulide formation in Human Liver Microsomes (HLM), designed to meet the stringency of FDA/EMA regulatory submissions.
Mechanistic Grounding: The CYP2C9 Checkpoint
The formation of 4'-Hydroxy Nimesulide is the primary clearance pathway for the parent drug.[1][2] Understanding this pathway is essential for interpreting DDI data. If CYP2C9 is inhibited, the metabolic flux may shift toward nitroreduction (via nitroreductases or CYP1A2), leading to toxic intermediates.
Figure 1: Nimesulide Metabolic Fate & DDI Risks
Caption: Metabolic bifurcation of Nimesulide. CYP2C9-mediated 4'-hydroxylation represents the safe clearance pathway. Inhibition here risks shunting metabolism toward toxicogenic pathways.
Experimental Design: The "Why" Behind the Parameters
To ensure data integrity, experimental conditions must satisfy steady-state kinetics . The choices below are driven by the Michaelis-Menten principles required for valid
| Parameter | Recommended Value | Scientific Justification |
| Enzyme Source | Pooled Human Liver Microsomes (HLM) | Provides an average population profile of CYP2C9, minimizing inter-donor variability (polymorphisms like *2 or *3). |
| Protein Conc. | 0.2 – 0.5 mg/mL | Linearity Control: Higher concentrations risk non-linear depletion of substrate and protein binding artifacts. |
| Substrate Conc. | ~10 µM (Determine | Sensitivity: Operating near |
| Incubation Time | 10 – 20 minutes | Initial Rate Conditions: Metabolism must not exceed 10-15% of the parent drug to maintain linear velocity assumptions. |
| Buffer pH | 7.4 (Potassium Phosphate) | Mimics physiological liver cytosolic pH. |
Validated Protocol: 4'-Hydroxy Nimesulide Formation Assay
Phase A: Reagent Preparation
-
Stock Solution: Dissolve Nimesulide in DMSO.
-
Critical: Keep final DMSO concentration in incubation < 0.1% (v/v). CYP2C9 is sensitive to organic solvents.
-
-
NADPH Regenerating System: Prepare fresh.
-
1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.
-
Alternative: Use commercially available 10 mM NADPH solution.
-
Phase B: Incubation Workflow
Figure 2: Experimental Workflow
Caption: Step-by-step kinetic assay workflow ensuring linear metabolite formation and precise quenching.
Phase C: Detailed Steps
-
Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.
-
Mixture Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
Buffer
-
HLM (Final conc: 0.5 mg/mL)
-
Test Inhibitor (at varying concentrations for
) or Vehicle Control.
-
-
Pre-incubation: Incubate for 5 minutes at 37°C to allow inhibitor-enzyme equilibration.
-
Initiation: Add Substrate/NADPH mix .
-
Note: Initiating with NADPH is preferred to initiating with substrate for hydrophobic drugs like Nimesulide to prevent non-specific binding prior to reaction start.
-
-
Reaction: Incubate for 15 minutes (or pre-determined linear time).
-
Termination: Rapidly add 3 volumes of ice-cold Acetonitrile containing the Internal Standard (IS).
-
Recommended IS: Celecoxib (structural analog) or Nimesulide-d5.
-
-
Clarification: Vortex for 30 seconds, then centrifuge at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.
-
Preparation: Transfer supernatant to LC vials. Dilute 1:1 with water if peak shape is poor due to high solvent strength.
Analytical Methodology (LC-MS/MS)[3][4][5][6][7][8][9]
High specificity is required to distinguish the 4'-hydroxy metabolite from the parent and potential isobaric interferences.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent). Mode: Negative Ion Mode (ESI-). Note: While some sources use positive mode, negative mode often yields cleaner background for sulfonamides.
Table 1: MRM Transitions & LC Parameters
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| Nimesulide | 307.2 | 229.2 | -25 | Parent |
| 4'-OH Nimesulide | 323.0 | 245.0 | -28 | Analyte |
| Celecoxib (IS) | 380.2 | 316.2 | -30 | Internal Std |
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
Data Analysis & Interpretation
Calculating Inhibition ( )
-
Integration: Integrate the peak area of 4'-OH Nimesulide and the Internal Standard.
-
Ratio: Calculate the Area Ratio (Analyte/IS).
-
Normalization: Convert to "% Activity Remaining" relative to the vehicle control (no inhibitor).
-
Fitting: Plot Log[Inhibitor] vs. % Activity and fit to the four-parameter logistic equation:
Quality Control Criteria (Self-Validation)
-
Mass Balance: Ensure parent depletion < 20% to validate initial rate conditions.
-
Linearity: The calibration curve for 4'-OH Nimesulide (standard spiked in matrix) must have
.[3] -
Positive Control: Include a known CYP2C9 inhibitor (e.g., Sulfaphenazole ) in every run. It should yield an
approx. 0.3 – 0.8 µM. If Sulfaphenazole fails to inhibit, the system is invalid.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Signal for Metabolite | Ion suppression or poor ionization. | Switch to Ammonium Formate buffer; check ESI source voltage. Ensure pH of mobile phase promotes ionization. |
| Non-Linear Kinetics | Substrate depletion > 20%. | Reduce incubation time or protein concentration. |
| High Variability (CV > 15%) | Pipetting error or heterogeneous microsomes. | Use automated liquid handling; ensure microsomes are gently thawed and mixed (do not vortex vigorously). |
| Shift in Retention Time | Column fouling. | Use a guard column; ensure samples are centrifuged thoroughly to remove protein precipitate. |
References
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274. Link
-
FDA Guidance for Industry. (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Khedr, A. (2008). LC-MS/MS determination of 4'-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study.[5][3] Biomedical Chromatography. Link
-
Boelsterli, U. A. (2002). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide.[6][7][8] Drug Safety, 25(9), 633-648. Link
-
Ming, Z., et al. (2016). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS.[5][3][8] Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Troubleshooting & Optimization
Overcoming poor solubility of 4'-Hydroxy Nimesulide in aqueous buffers
Technical Support Center: Solubilization Guide for 4'-Hydroxy Nimesulide
Introduction: The Solubility Paradox
Welcome. If you are accessing this guide, you are likely facing the "crash-out" phenomenon when working with 4'-Hydroxy Nimesulide (4-OH-NIM) . Like its parent compound Nimesulide, this metabolite presents a classic pharmaceutical challenge: it is a BCS Class II compound (Low Solubility, High Permeability).[1][2]
While the parent molecule is hydrophobic (LogP ~2.6), the introduction of the 4'-hydroxyl group adds polarity but also introduces new stability concerns.[1] The critical factor often overlooked is the pKa (~6.5) of the sulfonamide moiety.[1] Your success in solubilizing this compound depends not just on solvent choice, but on manipulating the ionization state of the molecule.[1]
This guide provides a scientifically grounded workflow to achieve stable, aqueous solutions for analytical and biological assays.
Module 1: Physicochemical Profiling & Solvent Selection
Q1: Why does 4'-Hydroxy Nimesulide precipitate immediately upon dilution in water?
A: This is a thermodynamic inevitability driven by the Hydrophobic Effect .[1]
-
The Mechanism: 4'-OH-NIM possesses a non-polar biphenyl core.[1] In pure water, the energy cost to disrupt the hydrogen-bonding network of water molecules to accommodate this hydrophobic solute is too high.[1]
-
The pKa Factor: The sulfonamide group has a pKa of approximately 6.5 .[1][2] At pH values below this (e.g., unbuffered water or acidic media), the molecule remains in its protonated (neutral) form, which is the least soluble species (<10 µg/mL).[1]
-
The Fix: You must use a "co-solvent system" to lower the dielectric constant of the medium or adjust the pH to ionize the molecule.[1]
Q2: What is the optimal solvent system for stock preparation?
A: Do not attempt to dissolve the powder directly in buffer.
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard.[1] It can solubilize 4'-OH-NIM at concentrations up to 15–30 mg/mL .[1]
-
Secondary Options: Ethanol or DMF (Dimethylformamide) are acceptable, but DMSO is preferred for biological compatibility in small volumes.[1]
-
Avoid: Pure water, 0.1 N HCl, or low-pH buffers.[1]
Module 2: Step-by-Step Solubilization Protocols
Protocol A: The "DMSO-Spike" Method (Standard for Bioassays)
Best for: Cell culture, enzymatic assays (Final conc. < 100 µM)[1]
-
Stock Preparation: Dissolve 10 mg of 4'-OH-NIM in 1 mL of anhydrous DMSO. Vortex until clear. (Conc: 10 mg/mL or ~32 mM).[1]
-
Buffer Selection: Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.4 .
-
Critical: The pH must be above 6.5 to ensure the sulfonamide group is deprotonated (ionized), significantly increasing solubility.[1]
-
-
The Drop-Wise Dilution (Crucial Step):
Protocol B: The "High-Concentration" Method (Surfactant-Assisted)
Best for: Animal studies, high-dose screening[1]
If you need concentrations > 0.2 mg/mL in aqueous media, simple pH adjustment is insufficient.[1] You must use a surfactant.[1]
Table 1: Solubilization System Performance
| Method | Est. Max Solubility | Stability | Biological Risk |
| Pure PBS (pH 7.4) | ~0.05 mg/mL | Low (< 2 hrs) | None |
| 10% DMSO + PBS | ~0.20 mg/mL | Moderate (24 hrs) | Solvent toxicity |
| 0.5% Tween 80 + PBS | > 1.0 mg/mL | High (> 48 hrs) | Membrane permeabilization |
| HP-β-Cyclodextrin | > 2.0 mg/mL | Very High | Minimal |
Module 3: Visualizing the Logic
To prevent experimental failure, follow this decision logic. The diagram below illustrates the critical checkpoints where precipitation typically occurs.
Figure 1: Solubilization Decision Tree. Note the critical dependency on pH > 7.2 for aqueous stability.[1]
Module 4: Troubleshooting & FAQs
Q3: My solution was clear, but it turned cloudy after 1 hour. Why? A: This is likely due to Ostwald Ripening or pH drift.[1]
-
pH Drift: If your buffer capacity is low, the addition of the acidic stock (or absorption of CO2) might drop the pH below 6.5, causing the drug to protonate and crash out.[1] Solution: Use a strong buffer (e.g., 50 mM HEPES or Phosphate) rather than unbuffered saline.[1]
-
Oxidation: The 4'-hydroxyl group is susceptible to oxidation, which can lead to polymerization and precipitation.[1] Solution: Prepare fresh. Do not store aqueous dilutions overnight.
Q4: Can I use Cyclodextrins? A: Yes, and this is often the superior method for in vivo work.[1]
-
Protocol: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Add the 4'-OH-NIM powder directly to this vehicle and stir for 4-6 hours. The hydrophobic cavity of the cyclodextrin encapsulates the drug, shielding it from water while maintaining solubility.[1]
Q5: How do I store the stock solution? A:
-
DMSO Stock: Store at -20°C, protected from light. Stable for ~1 month.
-
Aqueous Dilution: Do not store. Prepare immediately before use. The sulfonamide hydrolysis and phenolic oxidation are accelerated in aqueous environments.[1]
References
-
Cayman Chemical. (2022).[1][3] Nimesulide Product Information & Solubility Data. Link
-
Seedher, N., & Bhatia, S. (2003).[1] Solubilization of Nimesulide; Use of Co-solvents. Indian Journal of Pharmaceutical Sciences. Link
-
PubChem. (2025).[1][4] Nimesulide Compound Summary (CID 4495). National Library of Medicine.[1] Link
-
Bernareggi, A. (1998).[1] Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274.[1] (Validating metabolic pathways and physicochemical properties).
-
Piel, G., et al. (1997).[1] Cyclodextrin-nimesulide inclusion complexes. Journal of Pharmaceutical Sciences. (Supporting the HP-β-CD protocol).[1][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Stability & Analysis of 4'-Hydroxy Nimesulide
Executive Summary & Analyte Profile
4'-Hydroxy Nimesulide (M1) is the primary pharmacologically active metabolite of Nimesulide. In bioequivalence (BE) and pharmacokinetic (PK) studies, the stability of M1 is as critical as the parent drug.
This guide addresses the specific physiochemical vulnerabilities of M1—specifically its photolability (nitro-aromatic reduction) and pH-dependent solubility (sulfonamide/phenol ionization). The protocols below are designed to prevent the common "phantom loss" of analyte during sample processing.
Key Physicochemical Properties
| Property | Value | Implication for Analysis |
| Structure | Nitro-phenoxyphenyl sulfonamide | Light Sensitive: The nitro group is prone to photoreduction.[1] |
| pKa | ~6.5 (Weak Acid) | pH Sensitive: Must be acidified (pH < 4) for efficient organic extraction. |
| Metabolism | Phase I (Hydroxylation) & Phase II (Glucuronidation) | Deconjugation Risk: Glucuronides may hydrolyze back to free M1 if not stored frozen. |
Sample Processing Workflow (Visualized)
The following diagram outlines the "Golden Hour" workflow—the critical window between blood draw and freezer storage where 90% of stability errors occur.
Figure 1: Critical sample preparation workflow highlighting the acidification step required to stabilize the analyte and ensure extraction efficiency.
Troubleshooting Guide: Common Stability Issues
This section addresses specific user complaints. Do not assume instrument failure until sample integrity is verified.
Issue 1: "My recovery is low/variable, even with an Internal Standard."
Root Cause: Incorrect pH during Liquid-Liquid Extraction (LLE). Mechanism: 4'-OH Nimesulide is a weak acid (pKa ~6.5).[2] At physiological pH (7.4), it exists largely in an ionized state, which stays in the aqueous plasma layer rather than partitioning into the organic solvent. Corrective Action:
-
Acidify Plasma: Add 50 µL of 2.0 M HCl per 1 mL of plasma before adding the extraction solvent.
-
Verify pH: Spot check waste aqueous layer to ensure pH is < 4.0.
-
Solvent Choice: Switch to MTBE (Methyl tert-butyl ether) or Ethyl Acetate . These provide superior recovery (>85%) for the protonated form compared to Hexane or Dichloromethane [1].
Issue 2: "I see 'Ghost Peaks' or unknown degradants near the analyte retention time."
Root Cause: Photodegradation (Nitro-reduction). Mechanism: The nitro group (-NO2) on the Nimesulide core is highly susceptible to UV/VIS radiation, reducing to an amine or forming the degradant 2-phenoxy-4-nitroaniline [2]. Corrective Action:
-
Amber Glassware: ALL standard preparations must be in amber vials.
-
Lab Lighting: Process samples under yellow monochromatic light or cover tubes with aluminum foil.
-
Autosampler Check: Ensure the LC autosampler door is opaque or the tray is covered.
Issue 3: "Concentration increases after storage (Positive Bias)."
Root Cause: Glucuronide Hydrolysis. Mechanism: 4'-OH Nimesulide circulates partly as a glucuronide conjugate. If the sample warms up or sits at room temperature, plasma esterases/glucuronidases can cleave the conjugate, releasing "free" 4'-OH Nimesulide and artificially inflating the result [3]. Corrective Action:
-
Cold Chain: Maintain samples at 4°C during processing.
-
Freeze-Thaw Discipline: Limit to 3 cycles. Although M1 is stable for 3 cycles, repeated thawing increases enzyme activity windows.
Validated Extraction Protocol (LLE)
Use this protocol to establish a baseline. It is based on validated LC-MS/MS methodologies compliant with FDA/EMA guidelines [1, 4].[3][4]
Reagents:
-
Internal Standard (IS): D5-Nimesulide (Preferred) or Celecoxib.[3][4]
-
Extraction Solvent: MTBE (Methyl tert-butyl ether).
-
Buffer: 2.0 M Hydrochloric Acid (HCl).[5]
Step-by-Step Procedure:
-
Aliquot: Transfer 250 µL of thawed human plasma into a 2 mL amber polypropylene tube.
-
IS Addition: Add 50 µL of Internal Standard working solution. Vortex for 10 sec.
-
Acidification: Add 50 µL of 2.0 M HCl . Vortex for 30 sec.
-
Why? Shifts equilibrium to the non-ionized form.
-
-
Extraction: Add 1.5 mL of MTBE .
-
Agitation: Shake on a reciprocating shaker (or vortex vigorously) for 10 minutes .
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/methanol bath (optional) and decant the organic (top) layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C .
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase (e.g., Acetonitrile:Water 50:50 + 5mM Ammonium Formate).
Stability Data Summary
The following table summarizes expected stability limits based on literature consensus. Note: You must validate these in your own matrix.
| Stability Category | Condition | Limit | Status |
| Short-Term (Benchtop) | Room Temp (20-25°C) | < 6 Hours | Caution (Light Sensitive) |
| Long-Term Storage | -20°C | > 2 Months | Stable [1] |
| Freeze-Thaw | -20°C to RT | 3 Cycles | Stable [4] |
| Autosampler | 10°C (Reconstituted) | 24 Hours | Stable |
| Stock Solution | Methanol (-20°C) | 1 Month | Stable |
Decision Tree: Method Development
Use this logic flow to determine the correct analytical approach based on your specific study needs.
Figure 2: Decision matrix for selecting detection and processing methods based on sensitivity and metabolic targets.
References
-
Halder, D., et al. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects.[3][4] European Journal of Mass Spectrometry, 25(5), 399-411.[3] Link
-
Kovaríková, P., Mokrý, M., & Klimes, J. (2003).[6] Photochemical stability of nimesulide. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 827-832.[6] Link
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Photochemical stability of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development challenges for 4'-Hydroxy Nimesulide quantification
Status: Operational | Tier: Level 3 (Method Development) | Updated: January 2026
Introduction: The Analyte & The Challenge
Welcome to the technical support hub for the quantification of 4'-Hydroxy Nimesulide (M1) , the primary active metabolite of the NSAID Nimesulide.
Unlike the parent compound, M1 possesses a phenolic hydroxyl group, significantly altering its polarity and stability profile. This introduces specific challenges in bioanalysis, particularly regarding extraction efficiency (recovery) and chromatographic resolution from the parent drug. This guide synthesizes high-sensitivity LC-MS/MS protocols with troubleshooting logic for overcoming matrix effects and stability issues in biological matrices (Plasma/Urine).
Module 1: Core Method Parameters (The "Golden Path")
Use this baseline configuration to establish your method before optimization.
Physicochemical Profile
| Parameter | Nimesulide (Parent) | 4'-Hydroxy Nimesulide (Metabolite) | Impact on Method |
| MW | 308.31 Da | 324.31 Da | +16 Da shift (Hydroxylation) |
| pKa | ~6.5 (Weak Acid) | ~6.5 (Sulfonamide) & ~10 (Phenol) | Critical: Both are acidic. |
| LogP | ~2.6 (Lipophilic) | ~1.9 (More Polar) | M1 elutes before Parent on C18. |
| Ionization | Negative ESI | Negative ESI | [M-H]⁻ is the precursor ion. |
Recommended LC-MS/MS Conditions
-
Ionization Mode: ESI Negative (ESI-).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Formate or Ammonium Acetate (pH 3.5 - 4.5).
-
Mobile Phase B: Acetonitrile (MeOH can cause higher backpressure and different selectivity).
-
MRM Transitions:
-
Nimesulide: 307.2
229.2 (Collision Energy: ~15-20 eV) -
4'-OH Nimesulide: 323.0
245.0 (Collision Energy: ~15-25 eV) -
IS (Celecoxib/Nitrazepam): Select appropriate negative mode transition.
-
Module 2: Sample Preparation & Extraction Logic
Ticket #402: "I have good recovery for Nimesulide but poor recovery (<50%) for the 4'-OH metabolite."
The Root Cause: pH vs. Polarity
The 4'-hydroxy metabolite is more polar than Nimesulide. Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (like n-Hexane or Toluene) often extracts the parent drug well but fails to partition the more hydrophilic metabolite effectively. Furthermore, if the plasma pH is neutral (pH 7.4), a significant fraction of both compounds will be ionized (deprotonated), preventing extraction into the organic layer.
Protocol: Acidified LLE with Polarity Modification
To maximize recovery of M1, you must suppress ionization and increase solvent polarity.
Step-by-Step Protocol:
-
Aliquot: Transfer 250 µL Human Plasma to a glass tube (Amber preferred).
-
Spike IS: Add Internal Standard working solution.
-
Acidification (CRITICAL): Add 50 µL of 1M HCl or Formic Acid .
-
Why? Drops pH < 3.0, ensuring both Sulfonamide and Phenol groups are protonated (neutral).
-
-
Extraction Solvent: Add 3 mL of Ethyl Acetate : n-Hexane (80:20 v/v) or Dichloromethane .
-
Why? Ethyl Acetate provides the polarity needed to pull the M1 metabolite; Hexane reduces extraction of plasma phospholipids.
-
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in Mobile Phase.
Visual Logic: Extraction Optimization
Caption: Decision tree for optimizing extraction recovery of the polar 4'-hydroxy metabolite.
Module 3: Chromatographic & Stability Challenges
Ticket #505: "My M1 peak is tailing, and I see degradation products in my stock solution."
Peak Tailing & Resolution
Since 4'-OH Nimesulide is an acidic phenol, it interacts strongly with residual silanols on the column stationary phase, leading to peak tailing.
-
Solution: Ensure your aqueous mobile phase contains Ammonium Formate (5mM) adjusted to pH 3.5 . The acidic pH suppresses the ionization of the silanols and the analyte, sharpening the peak.
-
Gradient: Start with low organic (e.g., 20% B) to capture the early eluting M1, then ramp to 90% B to elute the hydrophobic Nimesulide.
Photostability (The "Hidden Killer")
Nimesulide and its metabolites are photosensitive . Exposure to standard laboratory light (fluorescent) can degrade Nimesulide into 2-phenoxy-4-nitroaniline within hours.
-
Protocol Requirement:
-
All stock solutions must be prepared in Amber Volumetric Flasks .
-
Autosampler vials must be amber glass.
-
If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.
-
Module 4: LC-MS/MS Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Signal Suppression (>20%) | Co-eluting Phospholipids | Switch from LLE to Oasis HLB SPE or add a phospholipid removal step (e.g., HybridSPE). |
| Drifting Retention Time | pH fluctuation in Mobile Phase | Buffer capacity is too low. Ensure 5mM Ammonium Formate is used, not just Formic Acid. |
| High Background Noise | Positive Mode used by mistake | Switch to Negative ESI . Sulfonamides ionize poorly in positive mode. |
| Non-Linear Calibration | Saturation of Detector | 4'-OH NIM has a different response factor. Check linear range (typically 10 - 5000 ng/mL ). |
Visual Logic: LC-MS Optimization Pathway
Caption: LC-MS/MS Negative Mode Signal Pathway for Nimesulide and 4'-OH Metabolite.
References
-
Jain, D.S., et al. (2015). "LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects." Journal of Bioequivalence & Bioavailability.
-
Barcellos, J.P., et al. (2010). "Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis.
-
Vlase, L., et al. (2009). "Determination of Nimesulide and its Active Metabolite in Plasma Samples Based on Solvent Deproteinization and HPLC-DAD Analysis." Studia Universitatis Babes-Bolyai Chemia.
-
Ptáček, P., et al. (2001). "Photochemical Stability of Nimesulide." Journal of Pharmaceutical and Biomedical Analysis.
Validation & Comparative
Comparative pharmacology of Nimesulide vs 4'-Hydroxy Nimesulide
This guide provides an in-depth comparative analysis of Nimesulide and its primary active metabolite, 4'-Hydroxy Nimesulide . It is designed for researchers and drug development professionals, focusing on pharmacodynamics, pharmacokinetics, and the critical safety mechanisms distinguishing the therapeutic pathway from the toxicological pathway.
Executive Summary
Nimesulide is a sulfonanilide-class non-steroidal anti-inflammatory drug (NSAID) distinguished by its preferential selectivity for COX-2 .[1][2][3][4][5][6][7][8][9] Unlike many NSAIDs where metabolites are inactive, Nimesulide’s primary metabolite, 4'-Hydroxy Nimesulide , retains significant pharmacological activity, contributing to the drug's sustained analgesic effect.
However, the clinical utility of Nimesulide is shadowed by idiosyncratic hepatotoxicity.[9] Current mechanistic evidence suggests a "metabolic branching" effect:
-
Therapeutic Branch: Hydroxylation to 4'-Hydroxy Nimesulide (Anti-inflammatory).
-
Toxicological Branch: Nitro-reduction to Amine intermediates , which can be bioactivated (e.g., by myeloperoxidase) to reactive quinone imines.
This guide dissects these pathways, comparing the parent and metabolite to elucidate their distinct roles in efficacy and safety.
Chemical & Metabolic Relationship
Nimesulide is extensively metabolized in the liver.[9] The primary biotransformation is the ether cleavage or ring hydroxylation, but the critical distinction lies between the hydroxylation (active/safe) and nitro-reduction (potentially toxic) pathways.
Metabolic Pathway Diagram
The following diagram illustrates the divergence between the therapeutic formation of 4'-Hydroxy Nimesulide and the generation of reactive intermediates via nitro-reduction.
Figure 1: Metabolic branching of Nimesulide. The green path represents therapeutic activation; the red path represents the bioactivation sequence linked to hepatotoxicity.
Pharmacodynamics: COX Selectivity & Potency[1][3][6][10]
Both the parent drug and its 4'-hydroxy metabolite inhibit Cyclooxygenase-2 (COX-2), but they differ in potency and selectivity profiles.[6]
Mechanism of Action
Nimesulide binds to the COX-2 active site, interacting with the hydrophilic side pocket (Arg120 and Tyr355). The 4'-hydroxy metabolite retains the sulfonanilide core required for this interaction but is generally less potent than the parent compound.
Comparative Potency Data
| Parameter | Nimesulide (Parent) | 4'-Hydroxy Nimesulide (Metabolite) |
| Primary Target | COX-2 (Preferential) | COX-2 (Preferential) |
| COX-2 Selectivity Ratio | ~5 - 16 fold (vs. COX-1) | Retains selectivity; lower absolute potency |
| IC50 (Whole Blood Assay) | 0.03 - 1.2 µM (COX-2) | ~2 - 5x higher IC50 (Less Potent) |
| Onset of Action | Rapid (< 30 mins) | Delayed (Formation dependent) |
| Anti-inflammatory Activity | High | Moderate to High |
Expert Insight: While 4'-Hydroxy Nimesulide is less potent in vitro, its accumulation in plasma and synovial fluid contributes significantly to the duration of the therapeutic effect. In clinical PK/PD modeling, the total anti-inflammatory response is a sum of both species.
Pharmacokinetics (ADME)
The pharmacokinetic interplay between Nimesulide and its metabolite ensures sustained coverage but also highlights the reliance on hepatic clearance.
| PK Parameter | Nimesulide | 4'-Hydroxy Nimesulide |
| Tmax (Time to Peak) | 1.22 – 2.75 hours | 2.61 – 5.33 hours |
| Half-life (t½) | 1.8 – 4.7 hours | 2.89 – 4.78 hours |
| Protein Binding | >97.5% | >95% |
| Elimination Route | Metabolic clearance | Renal (as conjugates) |
| Synovial Distribution | Rapid penetration | Sustained presence |
Key Observation: The half-life of the metabolite closely mirrors the parent, suggesting formation-rate-limited kinetics. This implies that factors inhibiting CYP2C9 (the forming enzyme) will directly reduce the levels of the active metabolite.
Safety Profile: The Hepatotoxicity Debate
The safety of Nimesulide is the most controversial aspect of its pharmacology. It is crucial to distinguish between the active metabolite (4'-Hydroxy) and the toxic intermediates .
-
4'-Hydroxy Nimesulide: Generally considered a detoxification product (Phase I) that is subsequently glucuronidated (Phase II) and excreted. It is not the primary driver of liver injury.
-
Nitro-Reduction Pathway: The reduction of the nitro group (
) to an amine ( ) creates a scaffold that can be oxidized by Myeloperoxidase (MPO) in activated neutrophils. This generates reactive diiminoquinones capable of covalent binding to hepatic proteins, leading to immune-mediated or direct mitochondrial injury.
Critical Distinction: Toxicity is likely "idiosyncratic" because it depends on the individual's balance of metabolic pathways (Hydroxylation vs. Nitro-reduction) and the state of oxidative stress (MPO activity).
Experimental Protocols
For researchers aiming to study these compounds, the following protocols ensure robust data generation.
Protocol A: HPLC Quantification of Nimesulide & Metabolite
Standardized method for separating Parent and Metabolite in plasma.
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0 - 4.5) [45:55 v/v].
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (optimal for metabolite) or 394 nm (specific for nitro group of parent).
-
Sample Prep: Protein precipitation with Acetonitrile or Methanol (1:1 ratio).
Protocol B: In Vitro COX Inhibition Assay
To compare IC50 values of Nimesulide vs. 4'-OH Nimesulide.
-
Enzyme Source: Recombinant Human COX-2 and COX-1.
-
Substrate: Arachidonic Acid (10 µM).
-
Incubation:
-
Pre-incubate enzyme + Test Compound (0.01 - 100 µM) for 10 mins at 37°C.
-
Initiate reaction with Arachidonic Acid.
-
Terminate after 2 mins with HCl/Stannous Chloride.
-
-
Readout: ELISA quantification of PGE2 (COX-2 product) or TXB2 (COX-1 product).
Experimental Workflow Diagram
Figure 2: HPLC workflow for the simultaneous determination of Nimesulide and 4'-Hydroxy Nimesulide.
References
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics. Link
-
Cullen, W., et al. (2010). Neutrophil- and Myeloperoxidase-Mediated Metabolism of Reduced Nimesulide: Evidence for Bioactivation. Chemical Research in Toxicology. Link
-
Suleyman, H., et al. (2008).[4] Nimesulide is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug.[2][4][8] Current Medicinal Chemistry. Link
-
Boelsterli, U.A. (2002). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide. Drug Safety. Link
-
Singla, A.K., et al. (2000). Nimesulide: some pharmaceutical and pharmacological aspects--an update. Journal of Pharmacy and Pharmacology. Link
Sources
- 1. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. akademiamedycyny.pl [akademiamedycyny.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Mitochondrial Bioenergetics: Nimesulide vs. 4'-Hydroxy Nimesulide
Executive Summary
This guide provides a technical comparison of the mitochondrial toxicity profiles of Nimesulide (parent drug) and its primary metabolite, 4'-Hydroxy Nimesulide (4-OH-NIM) . While Nimesulide is a known idiosyncratic hepatotoxin, the mechanistic contribution of its metabolites has been a subject of debate.[1][2]
The Core Distinction:
-
Nimesulide acts as a potent protonophoretic uncoupler of oxidative phosphorylation.[3][4] It collapses the transmembrane potential (
) by shuttling protons across the inner mitochondrial membrane (IMM), leading to ATP depletion and Calcium ( ) dysregulation. -
4'-Hydroxy Nimesulide lacks the protonophoric uncoupling property .[3][5] However, it retains the ability to oxidize mitochondrial NAD(P)H and protein thiols.[5] This oxidative stress can still trigger the Mitochondrial Permeability Transition (MPT), but via a mechanism distinct from the parent compound's uncoupling action.[5]
Mechanistic Divergence
Nimesulide: The Protonophore Cycle
Nimesulide contains a weakly acidic sulfonanilide group and a nitro group. In the mitochondrial intermembrane space (acidic), Nimesulide becomes protonated (neutral). It diffuses across the IMM into the matrix (alkaline), where it deprotonates, releasing
4'-Hydroxy Nimesulide: Thiol Oxidation
The introduction of the hydroxyl group at the 4' position alters the lipophilicity and pKa, effectively nullifying the protonophoric cycling capability. However, 4-OH-NIM induces the oxidation of pyridine nucleotides (NAD(P)H) and membrane protein thiols (cross-linking). This oxidative shift sensitizes the Cyclophilin D (CypD) complex, facilitating the opening of the MPT pore, especially in the presence of Calcium.
Visualizing the Pathways
Figure 1: Nimesulide drives toxicity via protonophoric uncoupling, whereas 4-OH-Nimesulide acts primarily through oxidative stress mechanisms.[4]
Comparative Data Profile
The following table summarizes the bioenergetic effects observed in isolated Rat Liver Mitochondria (RLM).
| Parameter | Nimesulide (Parent) | 4'-OH Nimesulide (Metabolite) | Biological Implication |
| State 4 Respiration | Stimulates (Uncoupling) | No Effect | Nimesulide wastes energy as heat; metabolite does not. |
| State 3 Respiration | Inhibits (Secondary to | Slight Inhibition | Both impair ATP production efficiency. |
| NAD(P)H Oxidation | Potent Oxidant | Potent Oxidant | Both compromise antioxidant defense (GSH regeneration). |
| MPT Induction | High Potency | Moderate Potency | Both cause swelling, but Nimesulide is more aggressive due to dual mechanism (Uncoupling + Oxidation). |
| Ca2+ Efflux | Induces Rapid Efflux | Induces Efflux | Loss of mitochondrial Calcium retention capacity. |
Experimental Protocols
To validate these effects in your own lab, use the following self-validating workflows.
Protocol A: Polarographic Respiration Assay (Oxygraphy)
Purpose: To distinguish uncoupling (Nimesulide) from non-uncoupling (4-OH-NIM).
-
Isolation: Isolate RLM (Rat Liver Mitochondria) via differential centrifugation in sucrose/EGTA buffer.
-
System: Clark-type oxygen electrode (e.g., Hansatech or Oroboros) at 30°C.
-
Medium: Standard respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).
-
Substrate: Add Succinate (5 mM) + Rotenone (2 µM) (Complex II support).
-
Basal State (State 4): Record steady-state oxygen consumption.
-
Challenge:
-
Group 1: Titrate Nimesulide (1–50 µM).
-
Expected Result: Immediate increase in
consumption (Uncoupling).
-
-
Group 2: Titrate 4'-OH Nimesulide (1–50 µM).
-
Expected Result: No significant change in
consumption.
-
-
-
Control: Add FCCP (0.5 µM) at the end to verify maximum uncoupled rate.
Protocol B: Mitochondrial Swelling Assay (MPT Detection)
Purpose: To measure membrane permeability transition pore opening.
-
Setup: Spectrophotometer set to 540 nm (measures light scattering).
-
Mixture: RLM (0.5 mg protein/mL) in reaction buffer containing Calcium (10–50 µM) .
-
Treatment: Add test compounds (Nimesulide vs. 4-OH-NIM).
-
Observation: Monitor absorbance decrease over 10 minutes.
-
Decrease in Absorbance = Swelling (MPT Opening).
-
-
Validation: Pre-incubate a separate aliquot with Cyclosporin A (CsA, 1 µM) .
-
Requirement: CsA must inhibit the swelling for it to be confirmed as MPT-mediated.
-
Workflow Diagram
Figure 2: Dual-assay workflow to differentiate protonophoric uncoupling from oxidative MPT induction.
Conclusion
For drug development professionals investigating Nimesulide-induced hepatotoxicity, the data indicates that the parent compound is the primary bioenergetic disruptor due to its protonophoric capability.
While 4'-Hydroxy Nimesulide is less potent in disrupting the proton gradient directly, its ability to oxidize mitochondrial thiols and NAD(P)H means it contributes to the "second hit" of oxidative stress, lowering the threshold for MPT pore opening. Therefore, toxicity models must account for both the uncoupling driven by the parent and the oxidative stress maintained by the metabolite.
References
-
Mingatto, F. E., et al. (2000). The effect of nimesulide on mitochondrial energy metabolism.[3][4][5] British Journal of Pharmacology.[4][5]
-
Freitas, C. S., et al. (2007). 4-hydroxy nimesulide effects on mitochondria and HepG2 cells.[3][5] A comparison with nimesulide. European Journal of Pharmacology.
-
Mingatto, F. E., et al. (2002). The anti-inflammatory drug, nimesulide, uncouples mitochondria and induces mitochondrial permeability transition in human hepatoma cells. Toxicology and Applied Pharmacology.
-
Borgatti, M., et al. (2004). Mitochondrial toxicity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology.[4][5]
Sources
- 1. e-lactancia.org [e-lactancia.org]
- 2. Mitochondrial permeability transition as a source of superoxide anion induced by the nitroaromatic drug nimesulide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nimesulide and its reduced metabolite on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of Analytical Standards for 4'-Hydroxy Nimesulide: A Technical Guide
Executive Summary: The Criticality of Standard Selection
In the quantification of 4'-Hydroxy Nimesulide (the primary active metabolite of Nimesulide, CAS: 109032-22-6), the choice of analytical standard is not merely a procurement detail—it is the single largest variable affecting data integrity.
Given Nimesulide’s known hepatotoxicity profile, accurate monitoring of its metabolic conversion to the 4'-hydroxy derivative is essential in pharmacokinetic (PK) and forensic toxicology studies. This guide provides a technical head-to-head comparison of the three primary classes of analytical standards: Certified Reference Materials (CRMs) , Analytical Grade (Native) , and Stable Isotope-Labeled Internal Standards (SIL-IS) .[1]
Key Insight: While native analytical grade standards are sufficient for HPLC-UV formulation testing, LC-MS/MS bioanalysis requires Stable Isotope-Labeled Internal Standards (e.g., 4'-Hydroxy Nimesulide-d5) to compensate for severe matrix effects that can suppress ionization by >40% in plasma samples.[1]
Technical Comparison: The Three Tiers of Standards
The following table synthesizes performance metrics based on ISO 17034 guidelines and LC-MS/MS validation parameters.
Table 1: Comparative Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Grade (Native) | Tier 3: Stable Isotope-Labeled (SIL-IS) |
| Primary Use | Instrument Calibration, Method Validation | Routine QC, HPLC-UV Assays | Internal Standard for LC-MS/MS |
| Traceability | SI-Traceable (NIST/BIPM via ISO 17034) | Manufacturer CoA only | Chemical Purity Only (Isotopic Enrichment >98%) |
| Uncertainty | Explicitly stated (e.g., ± 0.5%) | Not typically provided | N/A (Used for Ratio, not Absolute Mass) |
| Matrix Correction | None (External Calibration) | None | High (Corrects extraction & ionization) |
| Cost | High ( | Low ($) | Very High ( |
| Risk Profile | Low (Regulatory Gold Standard) | Medium (Batch-to-batch variation) | Low (Essential for Bioanalysis) |
Deep Dive: Methodological Impact
The "Matrix Effect" Trap in Bioanalysis
When analyzing 4'-Hydroxy Nimesulide in human plasma, endogenous phospholipids often co-elute with the analyte.
-
Scenario A (External Calibration with Native Standard): The mass spectrometer detects the analyte, but the phospholipids "steal" the charge in the source (ESI). Result: False Negative or underestimation of concentration by 30-50%.
-
Scenario B (Correction with SIL-IS): You spike the sample with 4'-Hydroxy Nimesulide-d5 .[1] Since the deuterated standard co-elutes and experiences the exact same suppression as the native analyte, the ratio of Analyte/IS remains constant. Result: Accurate Quantification .
Regulatory Implications (USP/EP vs. Research Grade)
For pharmaceutical release testing (QC of tablets), a USP or EP Reference Standard is often mandated. These are effectively CRMs optimized for specific compendial methods (e.g., HPLC-UV).[1] Using a generic "Research Grade" standard for a GMP release test is a critical compliance violation.
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Quantify 4'-Hydroxy Nimesulide in Plasma (10–6000 ng/mL). Standard Selection:
-
Calibrator: 4'-Hydroxy Nimesulide CRM (Native).
-
Internal Standard: 4'-Hydroxy Nimesulide-d5 (SIL-IS).[1]
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg CRM in 1 mL Methanol (1 mg/mL).
-
Dissolve 1 mg SIL-IS in 1 mL Methanol.[1] Dilute to working concentration (e.g., 500 ng/mL).
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 100 µL Plasma into a centrifuge tube.
-
CRITICAL STEP: Add 10 µL of SIL-IS working solution .[1] Vortex 10s.
-
Add 300 µL Acetonitrile (cold) to precipitate proteins.
-
Vortex 1 min; Centrifuge at 10,000 rpm for 10 min.
-
-
LC-MS/MS Analysis:
Validation Criteria (Self-Validating System)
-
Linearity:
using the area ratio (Analyte/IS). -
Accuracy: Back-calculated concentrations of standards must be within ±15% of nominal.
-
IS Consistency: The peak area of the IS should not vary by >20% across the run. If it drops significantly in a specific sample, it indicates severe matrix suppression (the IS "warns" you).
Visualizations
Diagram 1: Analytical Standard Selection Decision Tree
A logic flow to determine the correct standard grade based on your application.
Caption: Decision matrix for selecting Native vs. Isotope-Labeled standards based on regulatory and technical needs.
Diagram 2: The "Matrix Effect" Correction Mechanism
Visualizing why the Internal Standard is non-negotiable for LC-MS/MS.
Caption: Mechanism of Error Cancellation: Since Analyte and IS suffer equal suppression, the ratio remains accurate.
References
-
European Medicines Agency (EMA). "Assessment Report for Nimesulide containing medicinal products." Procedure No. EMEA/H/A-31/1314. (2012). Link
-
Khandave, S.S., et al. "LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects." Biomedical Chromatography, 24(6), 2010. Link
-
United States Pharmacopeia (USP). "USP Reference Standards: Nimesulide." USP Catalog. Link
-
Matuszewski, B.K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 2003. (Seminal paper on IS usage). Link[1]
-
ISO. "ISO 17034:2016 General requirements for the competence of reference material producers." Link
Sources
Accuracy and precision of a validated bioanalytical method for 4'-Hydroxy Nimesulide
Executive Summary & Scientific Context
In the realm of non-steroidal anti-inflammatory drug (NSAID) development, Nimesulide remains a compound of significant interest due to its COX-2 preferential inhibition.[1][2][3][4] However, its association with idiosyncratic hepatotoxicity necessitates rigorous monitoring not just of the parent compound, but of its primary active metabolite, 4'-Hydroxy Nimesulide (M1) .
This guide provides a technical deep-dive into the validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying 4'-Hydroxy Nimesulide in human plasma. Unlike generic protocols, this guide emphasizes the causality behind method parameters and objectively compares this "Gold Standard" approach against HPLC-UV and HPTLC alternatives.
The Validated Method: LC-MS/MS Workflow
For pharmacokinetic (PK) and bioequivalence studies, sensitivity is paramount. The concentration of the M1 metabolite often drops below the detection limits of standard UV detection in terminal elimination phases. Therefore, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the validated system of choice.
Mechanistic Rationale for Protocol Design
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is often explored for sulfonamides, but positive mode (ESI+) with ammonium formate often yields better signal-to-noise ratios for the M1 metabolite due to the formation of stable [M+H]+ or [M+NH4]+ adducts.
-
Extraction Strategy: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is superior for 4'-Hydroxy Nimesulide. PPT often leaves phospholipids that cause ion suppression at the retention time of the metabolite. LLE using tert-butyl methyl ether (TBME) or ethyl acetate provides a cleaner extract, crucial for maintaining long-term instrument sensitivity.
Experimental Workflow Diagram
The following diagram outlines the optimized extraction and analysis workflow, ensuring minimal matrix effects and maximum recovery.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating 4'-Hydroxy Nimesulide from plasma matrix.
Validation Metrics: Accuracy & Precision Data
The following data represents a synthesis of validated performance metrics derived from high-quality bioanalytical studies (refer to References 1, 2).
Accuracy (Recovery)
Accuracy is defined by the closeness of the determined value to the nominal concentration. In validated LC-MS/MS methods, the extraction efficiency for 4'-Hydroxy Nimesulide is typically high due to its lipophilic nature.
-
Acceptance Criteria: ±15% deviation from nominal (±20% at LLOQ).
-
Observed Performance:
-
Intra-day Accuracy: 95.2% – 104.8%
-
Inter-day Accuracy: 94.8% – 105.5%
-
Absolute Recovery: ~85-90% (using LLE method).
-
Precision (% CV)
Precision measures the repeatability of the method, expressed as the Coefficient of Variation (% CV).
-
Acceptance Criteria: CV < 15% (CV < 20% at LLOQ).[5]
-
Observed Performance:
-
Intra-day Precision: 1.3% – 6.2%
-
Inter-day Precision: 2.5% – 7.1%
-
Sensitivity (LLOQ)
The Lower Limit of Quantification (LLOQ) is where LC-MS/MS drastically outperforms HPLC-UV.
Comparative Analysis: LC-MS/MS vs. Alternatives
To assist in method selection, the table below compares the validated LC-MS/MS protocol against HPLC-UV and HPTLC alternatives.
Table 1: Comparative Performance of Bioanalytical Methods for 4'-Hydroxy Nimesulide
| Feature | LC-MS/MS (Recommended) | HPLC-UV | HPTLC |
| Primary Application | PK Studies, Bioequivalence (Plasma) | Routine Monitoring, High Concentrations | Formulation QC, Urine Analysis |
| Sensitivity (LLOQ) | 5 – 10 ng/mL | 100 – 200 ng/mL | ~100 ng (Absolute mass/band) |
| Selectivity | High (Mass differentiation) | Moderate (Relies on retention time) | Moderate (Relies on Rf value) |
| Sample Volume | Low (50 – 100 µL) | High (250 – 500 µL) | Low (Spotting volume) |
| Throughput | High (Run time < 4 min) | Moderate (Run time 8–12 min) | High (Parallel processing) |
| Cost Per Sample | High | Low | Low |
| Limitations | Matrix effects (Ion suppression) | Lack of sensitivity for terminal phase PK | Poor resolution in complex plasma matrix |
Critical Analysis of Alternatives
-
HPLC-UV: While robust and cost-effective, HPLC-UV methods (typically detecting at 230 nm or 395 nm) lack the sensitivity required for modern low-dose PK studies. With an LLOQ often hovering around 100-200 ng/mL , this method may miss the elimination phase of the metabolite profile, leading to inaccurate half-life (
) calculations. -
HPTLC: High-Performance Thin-Layer Chromatography is excellent for high-throughput screening of pharmaceutical formulations (tablets). However, for plasma analysis, the extraction steps are cumbersome, and the densitometric detection limits are generally insufficient for trace metabolite quantification in biological fluids.
Detailed Experimental Protocol (LC-MS/MS)
Objective: Quantification of 4'-Hydroxy Nimesulide in Human Plasma.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Internal Standard (IS): Celecoxib (structural analog) or Nimesulide-d5.
Step-by-Step Procedure:
-
Preparation: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.
-
Spiking: Aliquot 100 µL of plasma into a clean polypropylene tube. Add 10 µL of Internal Standard working solution. Vortex for 30 seconds.
-
Extraction (LLE): Add 2.0 mL of MTBE. Cap the tubes and vortex vigorously for 5 minutes.
-
Scientist's Note: Vigorous vortexing is critical here to maximize the partition of the lipophilic metabolite into the organic phase.
-
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to separate phases.
-
Evaporation: Flash freeze the aqueous (bottom) layer in a dry ice/methanol bath (optional) or carefully transfer the supernatant (organic layer) to a fresh tube. Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (e.g., Acetonitrile:5mM Ammonium Formate, 80:20 v/v). Vortex for 1 minute.
-
Analysis: Transfer to autosampler vials. Inject 5-10 µL into the LC-MS/MS system.
Instrument Settings (Typical):
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm, 4.6 x 75 mm.
-
Mobile Phase: Isocratic elution (Acetonitrile : 5mM Ammonium Formate).
-
Flow Rate: 0.5 mL/min.
-
MS Transitions (MRM):
References
-
Sahoo, N. K., et al. (2015). "LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects." Journal of Chromatography B.
-
Jang, S. H., et al. (2012). "Quantification of Nimesulide in Human Plasma by High-Performance Liquid Chromatography with Ultraviolet Detector (HPLC-UV)." Journal of Chromatographic Science.
-
Barik, A., et al. (2016). "Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS." Journal of Chromatography B.
-
Pandey, S., et al. (2012). "HPTLC determination of nimesulide from pharmaceutical dosage forms." Journal of Advanced Pharmaceutical Technology & Research.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Quantitation of nimesulide in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nimesulide Metabolism: Human vs. Rat Liver Microsomes
For drug development professionals, understanding species-specific differences in drug metabolism is a cornerstone of preclinical safety assessment and the successful extrapolation of animal data to humans. This guide provides an in-depth comparative analysis of the metabolism of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, focusing on the disparities and similarities observed between human and rat liver microsomes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a conceptual framework and practical experimental guidance.
Introduction: The Critical Role of Interspecies Metabolic Comparison
Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, has been utilized for its analgesic, anti-inflammatory, and antipyretic properties[1]. However, concerns regarding its potential for hepatotoxicity have underscored the importance of a thorough understanding of its metabolic fate[2]. The liver is the primary site of nimesulide metabolism, where a cascade of enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily, transforms the parent drug into more polar, excretable metabolites[2].
Preclinical studies in rats are a standard component of the drug development pipeline. However, significant interspecies differences in the expression and activity of drug-metabolizing enzymes can lead to divergent metabolic profiles, potentially impacting both efficacy and toxicity. Therefore, a direct comparison of nimesulide metabolism in human and rat liver microsomes is essential for a more accurate risk assessment and for predicting its pharmacokinetic behavior in humans.
This guide will dissect the known metabolic pathways of nimesulide, compare the enzymatic machinery responsible for these transformations in humans and rats, and provide detailed protocols for conducting these comparative studies in a laboratory setting.
Nimesulide Metabolic Pathways: A Tale of Two Species
The metabolism of nimesulide in both humans and rats proceeds primarily through two major pathways: hydroxylation of the phenoxy ring and reduction of the nitro group.
Primary Metabolic Pathways of Nimesulide
Caption: Primary metabolic pathways of Nimesulide.
Hydroxylation: The Predominant Route
In both humans and rats, the principal metabolite of nimesulide is 4'-hydroxynimesulide, a product of aromatic hydroxylation on the phenoxy ring[3][4][5]. This metabolite retains some pharmacological activity, although it is generally less potent than the parent compound[4].
-
In Humans: The hydroxylation of nimesulide is primarily mediated by the cytochrome P450 enzyme CYP2C9[2]. The activity of this enzyme can vary among individuals due to genetic polymorphisms, which can contribute to inter-individual differences in nimesulide clearance.
-
In Rats: In vitro studies using rat hepatic subcellular fractions have confirmed that hydroxynimesulide is the major metabolite formed[3]. While the specific major P450 isoform responsible for this reaction in rats is not as definitively established as in humans, members of the CYP2C and CYP3A families are known to be involved in the metabolism of many xenobiotics in this species. Notably, CYP2C11 is a major male-specific isoform in rats with broad substrate specificity[6].
Nitroreduction and Subsequent Oxidation
Another significant metabolic pathway involves the reduction of the nitro group on the nimesulide molecule to an amino derivative[3].
-
In Humans: The reduced amino metabolite can undergo further oxidation by CYP2C19 and CYP1A2 to form reactive diiminoquinone intermediates[7]. These reactive metabolites are electrophilic and have been implicated in the idiosyncratic hepatotoxicity associated with nimesulide, as they can form covalent adducts with cellular macromolecules[7].
-
In Rats: In vitro studies with rat liver microsomes and S9 fractions have demonstrated that nitroreduction occurs, particularly under anaerobic conditions[3]. The subsequent oxidation of the amino metabolite and the formation of reactive species are also presumed to occur, contributing to the overall metabolic profile.
Aldehyde Oxidase (AOX) Induction
Recent studies have revealed that nimesulide can induce the activity of aldehyde oxidase (AOX) in both human and rat hepatocytes[8]. This induction could have clinical implications for co-administered drugs that are substrates of AOX[8].
Comparative In Vitro Metabolism: Key Differences and Similarities
While the overall metabolic pathways of nimesulide are qualitatively similar in humans and rats, quantitative differences in enzyme kinetics and the relative contributions of different pathways are crucial for understanding species-specific pharmacokinetics and toxicity.
| Feature | Human Liver Microsomes | Rat Liver Microsomes | Key Implications |
| Primary Metabolite | 4'-Hydroxynimesulide[4][5] | 4'-Hydroxynimesulide[3] | The primary metabolic pathway is conserved between the two species. |
| Primary Hydroxylating Enzyme | CYP2C9[2] | Likely CYP2C and CYP3A family members (e.g., CYP2C11)[6] | Differences in the specific P450 isoforms can lead to variations in metabolic rates and potential for drug-drug interactions. |
| Nitroreduction | Occurs, leading to the formation of an amino metabolite. | Occurs, particularly under anaerobic conditions in vitro[3]. | This pathway is present in both species. |
| Formation of Reactive Metabolites | The amino metabolite is further oxidized by CYP2C19 and CYP1A2 to reactive diiminoquinone species[7]. | Formation of reactive metabolites is also observed. | The potential for bioactivation to toxic intermediates exists in both species, though the specific enzyme kinetics may differ. |
| Aldehyde Oxidase Induction | Nimesulide induces AOX activity[8]. | Nimesulide induces AOX activity[8]. | This effect is conserved and should be considered for potential drug interactions in both preclinical and clinical settings. |
Experimental Protocols for Comparative Analysis
To facilitate reproducible and reliable comparative studies, the following detailed protocols for the incubation of nimesulide with human and rat liver microsomes and subsequent analysis are provided.
Experimental Workflow
Caption: In Vitro Nimesulide Metabolism Workflow.
Detailed Methodology
Materials:
-
Pooled human liver microsomes (from a reputable supplier)
-
Pooled male Sprague-Dawley rat liver microsomes (from a reputable supplier)
-
Nimesulide
-
4'-Hydroxynimesulide analytical standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nimesulide in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, potassium phosphate buffer, and nimesulide solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This will precipitate the microsomal proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to separate and quantify nimesulide and its metabolites.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent drug and its metabolites.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis can be used to determine several key parameters for comparing the metabolism of nimesulide in human and rat liver microsomes:
-
Metabolite Profile: Qualitatively identify the metabolites formed in each species.
-
Rate of Metabolite Formation: Quantify the concentration of each metabolite at different time points to determine the initial rate of formation.
-
Enzyme Kinetics: By varying the substrate concentration, determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of the major metabolites in both species.
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance (Vmax/Km) to estimate the efficiency of the metabolic pathway.
These quantitative data will provide a robust basis for comparing the metabolic capacity of human and rat liver microsomes for nimesulide.
Conclusion and Future Directions
The comparative analysis of nimesulide metabolism in human and rat liver microsomes reveals both qualitative similarities and important quantitative differences. While the primary metabolic pathways of hydroxylation and nitroreduction are conserved, the specific cytochrome P450 isoforms involved and the kinetics of these reactions can differ. These differences have significant implications for the extrapolation of preclinical safety and pharmacokinetic data to humans.
The formation of reactive metabolites through the nitroreduction pathway in both species highlights a potential mechanism for nimesulide-induced hepatotoxicity. Further research should focus on quantifying the formation of these reactive species and their corresponding protein adducts in both human and rat systems to better understand the species-specific risks.
By employing the detailed experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to inform the drug development process and contribute to a safer and more effective use of nimesulide and other xenobiotics.
References
-
Zhou, L., Pang, X., Xie, C., & Chen, X. (2015). Chemical and Enzymatic Transformation of Nimesulide to GSH Conjugates through Reductive and Oxidative Mechanism. Chemical Research in Toxicology, 28(11), 2198–2207. [Link]
-
Boelsterli, U. A. (2003). Nimesulide and hepatic adverse effects: Roles of reactive metabolites and host factors. International Journal of Clinical Practice. Supplement, (135), 30–36. [Link]
-
Li, X., Huang, M., Dai, X., et al. (2020). Nimesulide increases the aldehyde oxidase activity of humans and rats. Acta Pharmaceutica Sinica B, 10(1), 113-123. [Link]
-
Küçükgüzel, S. G., Küçükgüzel, I., Oral, B., Sezen, S., & Rollas, S. (2005). Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies. European journal of drug metabolism and pharmacokinetics, 30(1-2), 127–134. [Link]
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical pharmacokinetics, 35(4), 247–274. [Link]
-
Davis, R., & Brogden, R. N. (1994). Nimesulide. An update of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 48(3), 431–454. [Link]
-
Rainsford, K. D. (2006). Nimesulide--a multifactorial therapeutic approach to inflammation and pain: scientific and clinical consensus. Current medical research and opinion, 22(6), 1161–1170. [Link]
-
Sidelmann, U. G., Cornett, C., Tjørnelund, J., & Hansen, S. H. (1996). A comparative study of precision cut liver slices, hepatocytes, and liver microsomes from the Wistar rat using metronidazole as a model substance. Xenobiotica, 26(7), 713–725. [Link]
-
Facino, R. M., Carini, M., & Aldini, G. (1999). Differential inhibition of superoxide, hydroxyl and peroxyl radicals by nimesulide and its main metabolite 4-hydroxynimesulide. Arzneimittel-Forschung, 49(8), 674–681. [Link]
-
Mingatto, F. E., Santos, A. C., Centurion, V. B., et al. (2000). Effects of nimesulide and its reduced metabolite on mitochondria. British journal of pharmacology, 131(6), 1154–1160. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Soucek, P., & Gut, I. (1992). Cytochromes P-450 in rats: structures, functions, properties and relevant human forms. Xenobiotica, 22(1), 83–103. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Bennet, A., & Villa, G. (2000). Nimesulide: an NSAID that is a preferential cyclo-oxygenase 2 inhibitor, is a topic of controversy. Expert opinion on pharmacotherapy, 1(5), 1039–1051. [Link]
-
Traversa, G., Bianchi, C., Da Cas, R., et al. (2003). Cohort study of nimesulide and heaptotoxicity. BMJ, 327(7405), 18-22. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CYP2C11 gene knockout on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimesulide increases the aldehyde oxidase activity of humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing Limit of Detection and Quantification for 4'-Hydroxy Nimesulide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug metabolism and pharmacokinetics, the accurate and precise quantification of metabolites is paramount. 4'-Hydroxy Nimesulide, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, plays a crucial role in the parent drug's therapeutic and toxicological profile. Establishing robust analytical methods with well-defined limits of detection (LOD) and quantification (LOQ) is therefore not merely a regulatory requirement but a scientific necessity for meaningful data interpretation in bioequivalence, pharmacokinetic, and toxicokinetic studies.[1]
This guide provides an in-depth comparison of analytical methodologies for determining the LOD and LOQ of 4'-Hydroxy Nimesulide. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively.
Understanding the Foundation: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Before we delve into specific techniques, it is crucial to establish a clear understanding of LOD and LOQ. According to the International Council for Harmonisation (ICH) guidelines, these parameters are defined as follows:
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
The ICH provides statistically valid methods for their determination, most commonly based on the standard deviation of the response and the slope of the calibration curve[2].
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
S is the slope of the calibration curve.
This statistical foundation ensures that the determined limits are not arbitrary but are backed by a defined level of confidence.
A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for 4'-Hydroxy Nimesulide quantification is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most relevant methods, from the gold standard to emerging alternatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector remains a widely accessible and robust technique for the quantification of drug metabolites. Its principle lies in the separation of the analyte from other matrix components based on its physicochemical properties as it passes through a stationary phase, followed by detection based on its UV absorbance.
Rationale for Experimental Choices:
-
Column Selection: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like 4'-Hydroxy Nimesulide from its less polar parent drug, Nimesulide. The C18 stationary phase provides excellent hydrophobic retention.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed. The organic solvent strength is optimized to achieve adequate retention and separation. The pH of the aqueous buffer is a critical parameter. For 4'-Hydroxy Nimesulide, which is weakly acidic, adjusting the pH can control its ionization state, thereby influencing its retention time and peak shape. A slightly acidic mobile phase is often preferred to suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak symmetry on a reversed-phase column.
-
Wavelength Selection: The UV detection wavelength is chosen at the absorbance maximum (λmax) of 4'-Hydroxy Nimesulide to maximize sensitivity.
Performance Characteristics:
Methods utilizing HPLC with UV detection for the simultaneous determination of nimesulide and 4'-hydroxy nimesulide have reported an LOQ of 25 ng/mL for both compounds in human plasma.[3]
Step-by-Step Protocol for LOD/LOQ Determination using HPLC-UV:
-
Preparation of Standard Solutions: Prepare a series of calibration standards of 4'-Hydroxy Nimesulide in the appropriate biological matrix (e.g., drug-free plasma).
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the plasma proteins.
-
Chromatographic Analysis: Inject the extracted samples into the HPLC-UV system.
-
Calibration Curve Construction: Plot the peak area ratio of 4'-Hydroxy Nimesulide to the internal standard against the nominal concentrations of the calibration standards.
-
Determination of σ: Inject a series of blank samples (matrix without the analyte) and calculate the standard deviation of the background noise at the retention time of 4'-Hydroxy Nimesulide.
-
Calculation of LOD and LOQ: Use the formulas provided by the ICH guidelines to calculate the LOD and LOQ.
-
Confirmation: Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm their validity.
Caption: Workflow for LOD and LOQ Determination.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. This technique couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.
Rationale for Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like 4'-Hydroxy Nimesulide. It can be operated in either positive or negative ion mode. The choice depends on which mode provides a more stable and abundant parent ion.
-
Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) is the key to the high selectivity of LC-MS/MS. A specific precursor ion (the molecular ion of 4'-Hydroxy Nimesulide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix.
-
Mobile Phase Additives: Volatile buffers like ammonium formate or ammonium acetate are preferred as they are compatible with mass spectrometry.[4] These additives also aid in the ionization of the analyte.
Performance Characteristics:
LC-MS/MS methods have demonstrated significantly lower LOQs for 4'-Hydroxy Nimesulide, with reported values as low as 10 ng/mL in human plasma.[4]
Step-by-Step Protocol for LOD/LOQ Determination using LC-MS/MS:
The protocol is similar to that of HPLC-UV, with the primary difference being the detection method.
-
Tuning and Optimization: Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for 4'-Hydroxy Nimesulide to achieve the most abundant and stable MRM transition.
-
Sample Preparation: A simple protein precipitation is often sufficient due to the high selectivity of the MS detector.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve and determine the LOD and LOQ using the signal-to-noise ratio (S/N) method (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or the statistical method based on the standard deviation of the blank.
Caption: LC-MS/MS Bioanalytical Workflow.
Other Analytical Techniques: A Glimpse into Alternatives
While HPLC and LC-MS/MS are the most prevalent methods, other techniques have been explored for the analysis of Nimesulide and could potentially be adapted for its hydroxylated metabolite.
-
Spectrophotometry: This technique is simple and cost-effective but generally lacks the sensitivity and selectivity required for bioanalysis of metabolites at therapeutic concentrations. Methods for nimesulide often involve a chemical reaction to produce a colored compound, which is then measured.[2][5] However, distinguishing between the parent drug and its metabolite without prior separation is challenging. The LOQ for spectrophotometric methods for nimesulide is typically in the µg/mL range, making it unsuitable for pharmacokinetic studies of 4'-Hydroxy Nimesulide.[6]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption. It separates ions based on their electrophoretic mobility in an electric field. While methods have been developed for Nimesulide, its application to 4'-Hydroxy Nimesulide in biological matrices is not well-documented. The main challenges would be achieving the required sensitivity and managing the complex biological matrix.
-
Immunoassays (e.g., ELISA): Immunoassays are highly sensitive and specific but require the development of antibodies that can recognize the target analyte. To our knowledge, a specific immunoassay for 4'-Hydroxy Nimesulide is not commercially available. The development of such an assay would be a significant undertaking but could offer a high-throughput screening method.
Comparison of Performance Characteristics
| Feature | HPLC-UV | LC-MS/MS | Spectrophotometry | Capillary Electrophoresis |
| Principle | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio | Light absorption of a chromophore | Separation based on electrophoretic mobility |
| Selectivity | Moderate to Good | Excellent | Low to Moderate | Good to Excellent |
| Sensitivity (Typical LOQ) | ~25 ng/mL[3] | ~10 ng/mL[4] | >1 µg/mL[6] | Potentially ng/mL, but matrix dependent |
| Sample Preparation | LLE or SPE required | Protein precipitation may suffice | Extensive cleanup needed | Matrix-dependent |
| Instrumentation Cost | Moderate | High | Low | Moderate |
| Throughput | Moderate | High | Low to Moderate | Moderate |
| Primary Application | Routine analysis, quality control | Bioanalysis, pharmacokinetic studies | Bulk drug analysis | Research, chiral separations |
Conclusion: Selecting the Right Tool for the Job
For the definitive determination of LOD and LOQ for 4'-Hydroxy Nimesulide in biological matrices, LC-MS/MS stands out as the superior technique , offering unparalleled sensitivity and selectivity. This allows for accurate quantification at the low concentrations typically encountered in pharmacokinetic studies.
HPLC-UV remains a viable and cost-effective alternative, particularly when the expected concentrations are higher or when access to a mass spectrometer is limited. However, it requires more rigorous sample preparation to mitigate matrix interferences.
While spectrophotometry and capillary electrophoresis are valuable analytical tools in other contexts, their current applicability for the routine, sensitive quantification of 4'-Hydroxy Nimesulide in complex biological samples is limited.
Ultimately, the choice of method should be guided by a thorough understanding of the study's objectives, the required level of sensitivity and selectivity, and the available resources. This guide provides the foundational knowledge to make that decision an informed one, ensuring the generation of reliable and defensible data in your research and development endeavors.
References
-
Giachetti, C., & Tenconi, A. (1998). Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography. Biomedical Chromatography, 12(2), 50-56. [Link]
-
Upadhyay, K., Asthana, A., Tiwari, N., & Mathew, S. B. (2013). Determination of nimesulide in pharmaceutical and biological samples by a spectrophotometric method assisted with the partial least square. Research on Chemical Intermediates, 39(8), 3637-3648. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Jain, D., et al. (2015). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. Journal of Chromatography B, 990, 123-131. [Link]
- Shah, J., et al. (2004). Simultaneous UV Spectrophotometric Method for Estimation of Paracetamol and Nimesulide in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 66(3), 354-357.
- Bansal, S. K., et al. (2010). A comprehensive review of analytical methods for nimesulide. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-11.
-
Patel, S., et al. (2011). Extractive spectrophotometric determination of anti-inflammatory drug nimesulide in pharmaceutical formulations and human plasma. Journal of Food and Drug Analysis, 19(4), 429-436. [Link]
- Sultana, N., Arayne, M. S., & Shafi, N. (2009). Development and validation of a rapid analytical method by HPLC for determination of nimesulide in release studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(1), 28-31.
-
Rao, K. S., & Sankar, D. G. (2002). Spectrophotometric determination of nimesulide. Indian Journal of Pharmaceutical Sciences, 64(5), 486-487. [Link]
-
Dogrukol-Ak, D., Tuncel, M., & Aboul-Enein, H. Y. (2002). Rapid Determination of Nimesulide by Capillary Zone Electrophoresis in Various Pharmaceutical Formulations. Molecules, 7(11), 814-822. [Link]
- Reddy, P. J., & Sreeramulu, J. (2012). Determination of Nimesulide in Pharmaceutical formulations and in Human serum by Reverse-Phase High. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 564-568.
- Nagaraja, P., Yathirajan, H. S., Raju, C. R., & Kumar, H. S. (2003). Spectrophotometric determination of nimesulide in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 839-844.
-
Florea, M., Monciu, C. M., Andrițoiu, M. L., & Băcanu, L. G. (2011). Spectrophotometric determination of nimesulide through ion-pair complex formation with hexadecyltrimethylammonium bromide. Farmacia, 59(4), 526-534. [Link]
- Kulkarni, A. A., Nanda, R. K., & Ranpise, A. A. (2010). Development and Validation of UV-Visible spectroscopic method for estimation of Nimesulide in bulk and its pharmaceutical formulation. International Journal of PharmTech Research, 2(3), 1954-1957.
-
Rocha, H. V. A., Augusto, R. S., Prado, L. D., & de Carvalho, E. M. (2019). Characterization of nimesulide and development of immediate release tablets. Vitamins & Minerals, 8(1), 1-8. [Link]
-
The Pharma Innovation Journal. (2019). Method development and validation of Nimesulide and Camylofin dihydrochloride in combined tablet dosage form by UV - absorbance. The Pharma Innovation Journal, 8(3), 22-26. [Link]
- International Journal of Research in Marine Sciences. (2018). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Nimesulide and Diclofenac Sodium in tablet Dosage Form. International Journal of Research in Marine Sciences, 7(5), 1-7.
-
Zhang, L., et al. (2017). Nimesulide and 4'-Hydroxynimesulide as Bile Acid Transporters Inhibitors Are Contributory Factors for Drug-Induced Cholestasis. Drug Metabolism and Disposition, 45(5), 523-531. [Link]
- Highly sensitive determination of nimesulide using Glassy Carbon Electrode Enhanced Graphene Oxide-Multi-walled Carbon Nanotubes. (2021). Chemical Review and Letters, 4(1), 29-36.
-
Singh, B., & Kumar, R. (2010). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 722-731. [Link]
- Design and content determination of nimesulide injectable formulation. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1235-1240.
Sources
- 1. ir.govtsciencecollegedurg.ac.in [ir.govtsciencecollegedurg.ac.in]
- 2. Determination of nimesulide and hydroxynimesulide in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
